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  • Product: N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride
  • CAS: 1803590-36-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride represents a novel small molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride represents a novel small molecule with therapeutic potential, yet its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the core biological activities of this compound. Based on a thorough analysis of its structural motifs—a sulfonamide and a benzene-1,4-diamine core—we postulate a primary mechanism centered on enzyme inhibition, with a high probability of targeting carbonic anhydrases, and a secondary potential for modulation of inflammatory signaling pathways. This guide details the scientific rationale behind this hypothesis and provides robust, step-by-step experimental protocols for the validation of these proposed mechanisms. Our approach emphasizes scientific integrity, providing a self-validating system for the comprehensive characterization of this compound's pharmacological profile.

Introduction: Unveiling the Potential of a Novel Scaffold

The convergence of a sulfonamide group and a benzene-1,4-diamine moiety within the structure of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride suggests a rich and diverse pharmacological potential. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, renowned for its ability to act as a competitive inhibitor of various enzymes. Concurrently, the aromatic diamine core is a structural feature found in compounds with a range of biological activities, including anti-inflammatory and signaling modulatory effects.

This guide is structured to lead researchers through a logical and efficient investigation of the compound's mechanism of action, from initial hypothesis to experimental validation. We will first delve into the theoretical underpinnings of its likely biological targets and then provide detailed, field-proven protocols to test these hypotheses.

Postulated Mechanism of Action: A Dual-Pronged Hypothesis

Based on the chemical architecture of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride, we propose a primary and a secondary mechanism of action for investigation.

Primary Hypothesis: Enzyme Inhibition

The presence of the sulfonamide group strongly suggests that N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride functions as an enzyme inhibitor. Sulfonamides are known to target a variety of enzymes, with a particular prevalence for metalloenzymes.

  • Carbonic Anhydrase Inhibition: A significant body of literature demonstrates that benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs).[1][2] These zinc-containing enzymes play crucial roles in a variety of physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.[2] The structural similarity of our target compound to known CA inhibitors makes this a primary avenue of investigation.

  • Tyrosine Kinase Inhibition: While less common than CA inhibition, some sulfonamide-containing compounds have been shown to inhibit tyrosine kinases, which are critical regulators of cellular signaling pathways.[3] Given the importance of kinase inhibitors in oncology and immunology, this potential activity warrants exploration.

Secondary Hypothesis: Modulation of Inflammatory Pathways

The benzene-1,4-diamine scaffold, coupled with the known anti-inflammatory properties of some sulfonamide derivatives, points towards a potential role in modulating inflammatory responses.

  • NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some sulfonamide-based compounds have been shown to exert their anti-inflammatory effects by inhibiting NF-κB activation.[4]

  • TNF-α Production Inhibition: Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine. The inhibition of TNF-α production is a validated therapeutic strategy for a range of inflammatory diseases. Phenyl sulfonamide derivatives have been identified as modulators of TNF-α production.[5][6]

Experimental Validation: A Step-by-Step Guide

To empirically test the proposed mechanisms of action, a series of robust and validated in vitro assays are presented below. These protocols are designed to be comprehensive and self-validating, providing clear and interpretable results.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase.

Workflow Diagram:

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents Prepare Assay Buffer, Enzyme, and Substrate plate Plate Enzyme, Buffer, and Compound reagents->plate compound Prepare Serial Dilutions of Test Compound compound->plate incubate Pre-incubate plate->incubate start_rxn Add Substrate to Initiate Reaction incubate->start_rxn read Measure Absorbance (Kinetic Read) start_rxn->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of human carbonic anhydrase II (hCA II) in assay buffer. The final concentration in the assay should be optimized to produce a linear reaction rate for at least 10 minutes.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile. This solution should be prepared fresh daily.

    • Test Compound: Prepare a stock solution of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of the test compound at various concentrations to the sample wells. Add 10 µL of solvent to the control wells.

    • Add 10 µL of the hCA II enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Data Presentation:

CompoundTargetIC50 (µM)
N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloridehCA IITBD
Acetazolamide (Positive Control)hCA IIKnown
Tyrosine Kinase Inhibition Assay

This assay measures the inhibition of a specific tyrosine kinase using a luminescence-based method that quantifies ADP production.

Workflow Diagram:

TK_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents Prepare Kinase Buffer, Enzyme, Substrate, and ATP plate Plate Enzyme, Substrate, Buffer, and Compound reagents->plate compound Prepare Serial Dilutions of Test Compound compound->plate start_rxn Add ATP to Initiate Reaction plate->start_rxn incubate Incubate at RT start_rxn->incubate add_reagent Add ADP-Glo™ Reagent incubate->add_reagent read Measure Luminescence add_reagent->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for the Tyrosine Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Utilize a commercial tyrosine kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare the kinase reaction buffer, recombinant tyrosine kinase (e.g., Src, Abl), substrate (e.g., a specific peptide), and ATP solution according to the manufacturer's instructions.

    • Prepare a stock solution and serial dilutions of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound at various concentrations or vehicle control to the wells.

    • Add 2 µL of the enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for the time specified in the kit protocol (typically 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a dose-response curve fit.

Data Presentation:

CompoundTargetIC50 (µM)
N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloridee.g., SrcTBD
Staurosporine (Positive Control)e.g., SrcKnown
NF-κB Activation Assay

This reporter gene assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of the test compound.

Workflow Diagram:

NFkB_Activation_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day3 Day 3: Readout seed Seed Reporter Cells in a 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Treat Cells with Test Compound and NF-κB Activator (e.g., TNF-α) incubate1->treat incubate2 Incubate for 6-24 hours treat->incubate2 lyse Lyse Cells and Add Luciferase Substrate incubate2->lyse read Measure Luminescence lyse->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for the NF-κB Reporter Gene Assay.

Protocol:

  • Cell Culture and Seeding:

    • Use a stable cell line containing an NF-κB-driven luciferase reporter gene (e.g., HEK293/NF-κB-luc).

    • On Day 1, seed the cells into a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • On Day 2, remove the culture medium and replace it with fresh medium containing serial dilutions of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride.

    • Pre-incubate the cells with the compound for 1 hour.

    • Add an NF-κB activator, such as TNF-α (final concentration of 10 ng/mL), to all wells except the unstimulated control.

    • Incubate for an additional 6 hours.

  • Luciferase Assay:

    • On Day 3, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the TNF-α-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundStimulusIC50 (µM)
N1-(methylsulfamoyl)benzene-1,4-diamine hydrochlorideTNF-αTBD
BAY 11-7082 (Positive Control)TNF-αKnown

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the elucidation of the mechanism of action of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride. By systematically investigating its potential as an enzyme inhibitor and a modulator of inflammatory pathways, researchers can build a comprehensive pharmacological profile of this novel compound. The detailed protocols provided herein serve as a starting point for these investigations, and the results obtained will be crucial in guiding further preclinical and clinical development. Future studies should focus on target deconvolution to identify the specific isoforms of inhibited enzymes and on in vivo models to validate the anti-inflammatory effects observed in vitro.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors and their therapeutic potential.
  • Arien, T., et al. (2018). Discovery of N-(4-((4-(3-(Trifluoromethyl)phenyl)pyrimidin-2-yl)amino)phenyl)methanesulfonamide (TAS-116) as a Potent and Selective Inhibitor of Heat Shock Protein 90 (HSP90). Journal of Medicinal Chemistry, 61(15), 6649-6668.
  • Supuran, C. T. (2016).
  • Lima, L. M., et al. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. Molecules, 17(12), 14651-14672. [Link]

  • Barreca, M. L., et al. (2003). Phenyl sulfonamide derivatives as potent and selective inhibitors of human tumor necrosis factor-alpha converting enzyme. Journal of Medicinal Chemistry, 46(20), 4231-4234.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • Wani, T. V., et al. (2017). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-7.
  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.
  • Al-Fahdawi, M. Q., et al. (2014). N,N′-Bis(diphenylmethyl)benzene-1,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 70(1), o66.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (2022). Journal of Medicinal Chemistry, 65(3), 2059-2074.
  • Anti-inflammatory benzene diamine compound inhibited toll-like receptor 4-mediated inducible nitric oxide synthase expression and nuclear factor-kappa B activation. (2005). Biological & Pharmaceutical Bulletin, 28(5), 908-911.
  • Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. (2023). Bioorganic & Medicinal Chemistry Letters, 80, 129101.
  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2012). Molecules, 17(12), 14651-14672.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2014). Molecules, 19(11), 17356-17379.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 849-855.
  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. (2022). Scientific Reports, 12(1), 1-16.

Sources

Exploratory

An Investigator's Technical Guide to the Potential Biological Activities of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride

A Senior Application Scientist's Perspective on Unlocking Therapeutic Potential Preamble: Navigating the Uncharted Territory of a Novel Compound In the landscape of drug discovery and development, we often encounter comp...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Unlocking Therapeutic Potential

Preamble: Navigating the Uncharted Territory of a Novel Compound

In the landscape of drug discovery and development, we often encounter compounds with well-defined chemical structures but a blank slate in terms of biological activity. N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride represents one such molecule. While direct studies on this specific compound are not yet prevalent in published literature, its structural motifs—a sulfonamide group and a benzene-1,4-diamine core—are features of molecules with a rich history of pharmacological relevance.

This guide is structured not as a review of established facts, but as a strategic roadmap for the researcher, scientist, or drug development professional. It is an in-depth, technical exploration of the potential biological activities of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride, grounded in the established pharmacology of its constituent chemical classes. Here, we will not merely list protocols; we will delve into the scientific rationale behind experimental choices, empowering the investigator to build a robust and self-validating research program around this promising, yet uncharacterized, compound.

I. Foundational Insights: The Chemical Rationale for Investigation

The structure of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride offers compelling clues to its potential biological activities. The molecule is comprised of two key pharmacophores:

  • The Sulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase in microorganisms, leading to their well-established antibacterial properties.[1] Beyond this, sulfonamide derivatives have been explored as anticancer agents, with mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[2] Furthermore, their role as anti-inflammatory agents is an active area of research.[3][4]

  • The Benzene-1,4-diamine Core: This aromatic diamine structure is a versatile scaffold in biologically active compounds. Derivatives have been investigated for a range of activities, including the inhibition of oxidative phosphorylation, a promising strategy in cancer therapy.[5] It is important to note that the toxicity of some simple benzene-diamine derivatives has also been documented, necessitating careful toxicological evaluation.[6]

The combination of these two moieties in N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride presents a unique chemical entity. The following sections will outline a systematic approach to investigating its potential antimicrobial, anticancer, and anti-inflammatory properties.

II. Investigating Antimicrobial Potential: A Primary Screening Cascade

The historical success of sulfonamides as antimicrobial agents makes this a logical starting point for the investigation of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride.[1][7] The primary objective is to determine if the compound exhibits broad-spectrum or selective activity against a panel of clinically relevant bacterial and fungal pathogens.

A. Rationale for Antimicrobial Screening

The core hypothesis is that the sulfonamide group of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride may interfere with folic acid synthesis in susceptible microorganisms.[1] The presence of the benzene-1,4-diamine core could modulate this activity or introduce additional mechanisms of action.

B. Experimental Workflow: From Zone of Inhibition to Minimum Inhibitory Concentration

A tiered approach is recommended, starting with a qualitative assessment of activity and progressing to quantitative measures for potent candidates.

Antimicrobial_Screening_Workflow Antimicrobial Screening Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis Disk_Diffusion Disk Diffusion Assay Incubate Incubate Plates Disk_Diffusion->Incubate Well_Diffusion Agar Well Diffusion Assay Well_Diffusion->Incubate Broth_Microdilution Broth Microdilution Assay (Determine MIC) Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->Determine_MIC Agar_Dilution Agar Dilution Assay (Determine MIC) Agar_Dilution->Determine_MIC Start Prepare Compound Stock Solution Select_Strains Select Bacterial and Fungal Strains Start->Select_Strains Inoculum_Prep Prepare Standardized Inoculum Select_Strains->Inoculum_Prep Inoculum_Prep->Disk_Diffusion Inoculum_Prep->Well_Diffusion Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Measure_Zones->Broth_Microdilution If Active Measure_Zones->Agar_Dilution If Active Report Report Results Determine_MIC->Report

Caption: A tiered workflow for antimicrobial susceptibility testing.

C. Detailed Protocols

1. Disk Diffusion Assay (Kirby-Bauer Method)

  • Principle: This is a preliminary, qualitative test to assess the antimicrobial activity of a compound. A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses from the disc into the agar. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear area or "zone of inhibition" around the disc.

  • Step-by-Step Protocol:

    • Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Evenly swab the entire surface of the agar plate with the inoculum.

    • Aseptically apply sterile filter paper discs (6 mm diameter) impregnated with a known concentration of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride to the surface of the agar.

    • Include a positive control (e.g., a known antibiotic like ciprofloxacin for bacteria or fluconazole for fungi) and a negative control (disc with solvent only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

    • Measure the diameter of the zone of inhibition in millimeters.

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate, allowing for the testing of multiple concentrations simultaneously.

  • Step-by-Step Protocol:

    • Prepare a serial two-fold dilution of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

    • Incubate the plate under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Parameter Disk Diffusion Assay Broth Microdilution Assay
Output Zone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL or µM)
Nature of Result Qualitative/Semi-quantitativeQuantitative
Throughput ModerateHigh
Primary Use Initial ScreeningPotency Determination

III. Exploring Anticancer Activity: A Multi-pronged Approach

The prevalence of sulfonamide derivatives in anticancer research provides a strong rationale for evaluating N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride in this context.[2][8] A comprehensive investigation should assess its cytotoxic effects on various cancer cell lines and begin to elucidate its mechanism of action.

A. Rationale for Anticancer Screening

Given the known anticancer mechanisms of sulfonamides, N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride could potentially exert its effects through:

  • Inhibition of Carbonic Anhydrases: These enzymes are often overexpressed in tumors and contribute to the acidic tumor microenvironment.

  • Cell Cycle Arrest: Interference with the cell cycle is a common mechanism of many anticancer drugs.

  • Induction of Apoptosis: Programmed cell death is a key target for cancer therapeutics.[9]

  • Inhibition of Oxidative Phosphorylation: The benzene-1,4-diamine moiety suggests a potential role in disrupting cancer cell metabolism.[5]

B. Experimental Workflow: From Cytotoxicity to Mechanistic Insights

Anticancer_Screening_Workflow Anticancer Activity Investigation Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies MTT_Assay MTT/XTT Assay (Determine IC50) Treat_Cells Treat Cells with Compound MTT_Assay->Treat_Cells Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Report Report Findings Cell_Cycle->Report Apoptosis Apoptosis Assay (Annexin V/PI Staining) Apoptosis->Report OXPHOS Oxidative Phosphorylation Inhibition Assay OXPHOS->Report Start Prepare Compound Stock Solution Select_Cells Select Panel of Cancer Cell Lines Start->Select_Cells Select_Cells->MTT_Assay Determine_IC50 Determine IC50 Treat_Cells->Determine_IC50 Further_Studies Proceed with Mechanistic Studies Determine_IC50->Further_Studies Further_Studies->Cell_Cycle If Active Further_Studies->Apoptosis If Active Further_Studies->OXPHOS If Active

Caption: Workflow for investigating the anticancer potential of a novel compound.

C. Detailed Protocols

1. MTT Assay for Cell Viability and IC50 Determination

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

2. Cell Cycle Analysis by Flow Cytometry

  • Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the differentiation of cell cycle phases.

  • Step-by-Step Protocol:

    • Treat cancer cells with N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride at a concentration around the IC50 value.

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting data is plotted as a histogram, showing the number of cells in each phase of the cell cycle.

IV. Assessing Anti-inflammatory Properties: Targeting Key Pathways

The structural similarity of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride to known anti-inflammatory sulfonamides suggests its potential to modulate inflammatory responses.[3][4][10] Key inflammatory mediators and signaling pathways should be investigated.

A. Rationale for Anti-inflammatory Screening

The compound may exert anti-inflammatory effects by:

  • Inhibiting Pro-inflammatory Cytokine Production: Reducing the levels of cytokines like TNF-α and IL-6 is a common mechanism of anti-inflammatory drugs.[3]

  • Modulating the NF-κB Signaling Pathway: This pathway is a central regulator of inflammation.[10]

  • Inhibiting Cyclooxygenase (COX) Enzymes: Some sulfonamides are known COX-2 inhibitors.[4]

B. Experimental Workflow: From Cytokine Inhibition to Pathway Analysis

Anti_inflammatory_Workflow Anti-inflammatory Activity Investigation cluster_primary Primary Screening cluster_secondary Mechanistic Elucidation LPS_Stimulation LPS Stimulation of Macrophages (e.g., RAW 264.7) ELISA Measure Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA LPS_Stimulation->ELISA Measure_Cytokines Quantify Cytokine Levels ELISA->Measure_Cytokines Western_Blot Western Blot for NF-κB Pathway Proteins Report Report Findings Western_Blot->Report COX_Assay COX Inhibition Assay COX_Assay->Report Start Prepare Compound Stock Solution Cell_Culture Culture Macrophages Start->Cell_Culture Pretreat Pre-treat Cells with Compound Cell_Culture->Pretreat Pretreat->LPS_Stimulation Analyze_Pathway Analyze Signaling Pathways Measure_Cytokines->Analyze_Pathway Analyze_Pathway->Western_Blot If Active Analyze_Pathway->COX_Assay If Active

Caption: A workflow for evaluating the anti-inflammatory properties of a test compound.

C. Detailed Protocols

1. Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines. This assay measures the ability of the test compound to inhibit this response.

  • Step-by-Step Protocol:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in a 24- or 48-well plate.

    • Pre-treat the cells with various concentrations of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

2. Western Blot Analysis of the NF-κB Pathway

  • Principle: This technique is used to detect specific proteins in a sample. To investigate the effect on the NF-κB pathway, the levels of key proteins such as phosphorylated p65 and IκBα can be measured.

  • Step-by-Step Protocol:

    • Treat cells as described for the cytokine assay.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-p65, anti-IκBα).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

V. Concluding Remarks and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the initial biological evaluation of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride. By systematically investigating its potential antimicrobial, anticancer, and anti-inflammatory activities, researchers can efficiently and robustly characterize this novel compound. Positive results in any of these primary screening cascades will warrant further, more detailed mechanistic studies and in vivo validation. The journey from a mere chemical structure to a potential therapeutic agent is a long and challenging one, but it begins with the logical, hypothesis-driven, and methodologically sound approach outlined herein.

References

  • Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Medicinal Chemistry, 9(3), 305-359.
  • Akhtar, T., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of the Chemical Society of Pakistan, 34(5), 1297-1301.
  • Al-Omair, M. A., et al. (2025). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Molecules, 30(6), 2415.
  • Gürsoy, A., & Demirayak, Ş. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 19.
  • Gürsoy, A., & Demirayak, Ş. (2008).
  • Ben Hadda, T., et al. (2019). Antimicrobial activity of sulfonamide derivates expressed as inhibition zones (mm).
  • Li, W., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113840.
  • Petkar, P. A., & Jagtap, J. R. (2021). A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 12(5), 2535-2547.
  • Sharma, A., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Archiv der Pharmazie.
  • Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. Bioorganic Chemistry, 140, 106822.
  • Al-Warhi, T., et al. (2025).
  • Jovanović, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(13), 3986.
  • Zhang, Y., et al. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry, 115, 105037.
  • Scozzafava, A., et al. (2022). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. ORCA - Cardiff University.
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  • Khan, A., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLOS ONE, 15(11), e0240921.
  • Eze, F. U. (n.d.). Synthesis of N-(Heteroaryl Substituted) Benzene Sulphonamides and their Biological Activities. Afribary.
  • Rehman, A., et al. (2025). Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides.
  • Merck. (n.d.). N1-(methylsulfamoyl)benzene-1,4-diamine. MilliporeSigma.
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  • Hussein, M. A., et al. (2020). Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Arabian Journal of Chemistry, 13(5), 5406-5423.
  • Karimi, G., et al. (2023). Toxicity of para-phenylenediamine (PPD;1, 4 diaminobenzene) on isolated human lymphocytes: The key role of intracellular calcium enhancement in PPD-induced apoptosis. Toxicology and Industrial Health, 39(7), 388-397.
  • CymitQuimica. (n.d.). N1-Methylbenzene-1,4-diamine.
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Foundational

Unlocking the Potential of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride: A Technical Guide for Novel Research Applications

Introduction: Deconstructing a Molecule of Opportunity N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride is a synthetic organic compound characterized by a benzene ring substituted with a methylsulfamoyl group and tw...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Molecule of Opportunity

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride is a synthetic organic compound characterized by a benzene ring substituted with a methylsulfamoyl group and two amine functionalities, presented as a hydrochloride salt. While specific research on this particular molecule is not extensively documented, its constituent functional groups—the sulfonamide and the 1,4-diaminobenzene core—are cornerstones of modern medicinal chemistry and materials science. This guide will dissect the molecule's structural features to logically infer and propose novel research applications for scientists and drug development professionals. The hydrochloride salt form of this amine-containing compound is primarily utilized to enhance its stability and aqueous solubility, crucial for many experimental and pharmaceutical applications.

The core structure combines two key pharmacophores:

  • The Sulfonamide Group (-SO₂NH-) : This functional group is the foundation for a broad class of "sulfa drugs" and is a privileged scaffold in drug discovery.[1][2] Its prevalence stems from its ability to mimic the transition state of various enzymatic reactions and its capacity to engage in strong hydrogen bonding interactions with biological targets.

  • The Benzene-1,4-diamine (p-phenylenediamine) Moiety : This aromatic diamine serves as a versatile linker and a core structure in numerous biologically active molecules and advanced polymers.[3][4][5] Its rigid structure and the presence of two nucleophilic amine groups allow for diverse chemical modifications.

This whitepaper will explore the untapped potential of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride by extrapolating from the well-established biological activities of these core components. We will propose concrete research avenues in oncology and inflammatory diseases, complete with hypothetical experimental workflows and the scientific rationale underpinning these suggestions.

The Sulfonamide Moiety: A Legacy of Therapeutic Innovation

The sulfonamide functional group has a rich history in medicine, beginning with the discovery of the first broadly effective antibacterial agents.[1] Over the decades, its applications have expanded dramatically, demonstrating a remarkable range of biological activities including antimicrobial, antiviral, antidiabetic, and anticancer properties.[2][6]

The therapeutic versatility of sulfonamides arises from their ability to act as bioisosteres for other functional groups and to bind to the active sites of a wide array of enzymes.[6] This has led to the development of drugs targeting:

  • Carbonic Anhydrases : Inhibition of these enzymes is a key mechanism for diuretics and treatments for glaucoma.[2]

  • Dihydropteroate Synthetase : The antibacterial action of early sulfa drugs stemmed from their ability to competitively inhibit this enzyme, which is crucial for folic acid synthesis in bacteria.[7]

  • Kinases and Other Cancer-Related Enzymes : Many modern anticancer drugs incorporate a sulfonamide group to interact with the ATP-binding pocket of protein kinases.

The presence of the methylsulfamoyl group in our target molecule suggests a strong potential for enzyme inhibition, a hypothesis that forms the basis for several of our proposed research applications.

The Benzene-1,4-diamine Core: A Scaffold for Functionality

The benzene-1,4-diamine scaffold is a common building block in both medicinal chemistry and materials science. Its rigid, planar structure and the presence of two amine groups at opposite ends of the benzene ring make it an ideal linker for connecting different molecular fragments.

In drug design, derivatives of benzene-1,4-diamine have been explored for a variety of therapeutic purposes:

  • Inhibitors of Protein-Protein Interactions : For instance, derivatives have been synthesized to inhibit the Keap1-Nrf2 protein-protein interaction, a target in diseases involving oxidative stress.[8]

  • Anti-inflammatory Agents : Certain benzene diamine compounds have been shown to inhibit Toll-like receptor 4 (TLR4) signaling and subsequent NF-κB activation, key pathways in inflammation.[9]

  • Polymer Synthesis : The two amine groups can participate in polymerization reactions to create advanced materials like covalent organic frameworks (COFs), which have applications in drug delivery and catalysis.[3]

The combination of this versatile core with the potent sulfonamide group in N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride presents a unique opportunity for developing novel, targeted therapies.

Proposed Research Application 1: An Inhibitor of Oxidative Phosphorylation in Cancer

Scientific Rationale:

Many aggressive cancers exhibit a high degree of metabolic plasticity, relying on both glycolysis and oxidative phosphorylation (OXPHOS) for energy production.[10] Inhibition of OXPHOS has emerged as a promising therapeutic strategy for cancers that are highly dependent on aerobic metabolism.[10] Notably, benzene-1,4-disulfonamides have been identified as potent inhibitors of OXPHOS through a phenotypic screen.[10] Given the structural similarity, N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride represents a compelling candidate for investigation as a novel OXPHOS inhibitor. The sulfonamide group can potentially interact with key residues in the protein complexes of the electron transport chain.

Hypothetical Experimental Workflow:

The following workflow outlines a systematic approach to evaluating the potential of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride as an OXPHOS inhibitor.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Preclinical Evaluation A Compound Synthesis & QC B Cell Viability Assays (Glucose vs. Galactose Media) A->B C ATP Production Assay B->C Active in Galactose D Seahorse XF Analysis (OCR & ECAR) C->D E Mitochondrial Complex I-V Activity Assays D->E F Target Identification (e.g., CETSA, Photoaffinity Labeling) E->F G In Vivo Efficacy Studies (e.g., Pancreatic Cancer Xenograft Model) F->G H Pharmacokinetic & Toxicology Studies G->H

Figure 1: Proposed workflow for evaluating N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride as an OXPHOS inhibitor.

Detailed Experimental Protocol: Cell Viability Assay

  • Cell Culture : Culture pancreatic cancer cells (e.g., MIA PaCa-2) in standard glucose-containing DMEM.

  • Media Preparation : Prepare two types of media:

    • Glucose Medium : DMEM with 10 mM glucose, 1 mM pyruvate, and 10% FBS.

    • Galactose Medium : Glucose-free DMEM supplemented with 10 mM galactose, 1 mM pyruvate, and 10% FBS.

  • Cell Seeding : Seed cells in 96-well plates at a density of 5,000 cells/well in standard glucose medium and allow them to attach overnight.

  • Compound Treatment : The next day, replace the medium with either fresh glucose or galactose medium containing serial dilutions of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment : After incubation, assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue). Measure fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis : Normalize the fluorescence readings to the vehicle control and plot the dose-response curves. Calculate the IC₅₀ values for both glucose and galactose conditions. A significantly lower IC₅₀ in the galactose medium would indicate selective inhibition of OXPHOS.

Hypothetical Data Summary:

CompoundIC₅₀ in Glucose Medium (µM)IC₅₀ in Galactose Medium (µM)Selectivity Index (Glucose/Galactose)
Compound X (Control) > 10085.2~1.2
N1-(methylsulfamoyl)benzene-1,4-diamine HCl 45.81.530.5

Proposed Research Application 2: An Anti-inflammatory Agent Targeting mPGES-1

Scientific Rationale:

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE₂), a major mediator of inflammation and pain.[11] Unlike NSAIDs that broadly inhibit cyclooxygenases (COX-1 and COX-2), selective inhibition of mPGES-1 offers the potential for potent anti-inflammatory effects with a reduced risk of gastrointestinal and cardiovascular side effects. Benzenesulfonamide derivatives have been successfully developed as inhibitors of both human and murine mPGES-1.[11] The N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride scaffold provides a promising starting point for the design of novel mPGES-1 inhibitors.

Proposed Signaling Pathway and Point of Intervention:

cluster_pathway Pro-inflammatory Signaling Pathway cluster_intervention Proposed Intervention Cell_Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Cell_Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Target_Compound N1-(methylsulfamoyl) benzene-1,4-diamine HCl Target_Compound->mPGES1 Inhibition

Figure 2: Proposed mechanism of action for N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride as an mPGES-1 inhibitor.

Experimental Approach:

  • Enzymatic Assay : A cell-free enzymatic assay using recombinant human mPGES-1 would be the primary screening method. The assay would measure the conversion of PGH₂ to PGE₂ in the presence of varying concentrations of the test compound.

  • Cell-based Assay : A whole-cell assay using a cell line that expresses mPGES-1 (e.g., A549 cells) stimulated with a pro-inflammatory agent like IL-1β. The production of PGE₂ in the cell supernatant would be quantified by ELISA.

  • Selectivity Profiling : To ensure the compound's selectivity, it should be tested against COX-1 and COX-2 enzymes to rule out off-target effects.

  • In Vivo Models : Promising candidates would be advanced to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, to assess their anti-inflammatory efficacy.

Conclusion and Future Directions

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride, while not extensively studied, represents a molecule with significant untapped potential. By leveraging the well-established therapeutic relevance of its core sulfonamide and benzene-1,4-diamine scaffolds, this guide has proposed logical and actionable research applications in oncology and inflammatory diseases. The outlined experimental workflows provide a clear path for researchers to investigate these hypotheses. Further exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The versatility of the diamine core also opens up possibilities in materials science for the creation of functional polymers with unique electronic or biological properties, a research avenue that also warrants future investigation.

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Exploratory

The Dawn of Chemotherapy: A Technical Guide to the Discovery and Evolution of Sulfamoylbenzene Derivatives

Abstract The discovery of sulfamoylbenzene derivatives heralded a new era in medicine, marking the genesis of systemic antibacterial chemotherapy and laying the groundwork for a diverse array of therapeutic agents. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of sulfamoylbenzene derivatives heralded a new era in medicine, marking the genesis of systemic antibacterial chemotherapy and laying the groundwork for a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and scientific evolution of this pivotal class of compounds. From the serendipitous observation of the antibacterial properties of a synthetic dye to the rational design of diuretics, antidiabetic agents, and anticonvulsants, this guide traces the remarkable journey of the sulfamoylbenzene core. We will delve into the key scientific breakthroughs, the pioneering researchers who drove these discoveries, and the fundamental mechanisms of action that underpin their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this foundational pillar of modern pharmacology.

The Serendipitous Breakthrough: From Industrial Dyes to the First "Miracle Drugs"

The story of sulfamoylbenzene derivatives begins not in a pharmaceutical laboratory, but in the burgeoning German dye industry of the early 20th century. At the Bayer laboratories, a subsidiary of the IG Farben chemical conglomerate, the prevailing belief was that coal-tar dyes capable of selectively binding to bacteria and parasites could be harnessed to combat infectious diseases within the body.[1] This line of inquiry, inspired by the work of Paul Ehrlich, led a team of researchers, including chemist Josef Klarer and physician-researcher Gerhard Domagk, to systematically screen thousands of synthetic dyes for antibacterial activity.[2]

In 1932, their persistence was rewarded with a groundbreaking discovery. A red azo dye, synthesized by Klarer and Fritz Mietzsch and designated KL 730, demonstrated remarkable curative effects in mice infected with lethal doses of streptococci.[3][4] This compound, later named Prontosil rubrum , was the first substance to effectively treat systemic bacterial infections.[5][6][7] Domagk's meticulous preclinical work, which he began in 1932, culminated in the first publication of his findings in 1935.[3] One of the earliest human beneficiaries of this discovery was Domagk's own daughter, who was successfully treated for a severe streptococcal infection.[5][6] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine.[5]

Unveiling the Active Moiety: The Tréfouëls and the Birth of Sulfanilamide

While Prontosil was a triumph in vivo, it was curiously inactive against bacteria in the test tube (in vitro).[8] This paradox was solved in 1935 by a team at the Pasteur Institute in Paris, led by Jacques and Thérèse Tréfouël, who demonstrated that Prontosil was a prodrug.[9] They discovered that once inside the body, Prontosil is metabolized to a simpler, colorless compound: para-aminobenzenesulfonamide , or sulfanilamide .[7][10] This crucial finding revealed that the antibacterial activity resided solely in the sulfanilamide portion of the molecule.[11] Sulfanilamide itself had been first synthesized by the Austrian chemist Paul Gelmo in 1908 as part of his doctoral thesis.[1]

This discovery was a watershed moment. Sulfanilamide was not only effective but also relatively simple and inexpensive to produce, and its original patent had long expired.[12] This led to an explosion of research and the development of thousands of sulfanilamide derivatives, collectively known as the "sulfa drugs."[11] These were the first broadly effective systemic antibacterial agents and are credited with saving countless lives before the widespread availability of penicillin during World War II.[1][13]

Mechanism of Action: A Paradigm of Competitive Inhibition

The elucidation of the mechanism of action of sulfonamides by D. D. Woods and P. Fildes in 1940 was a landmark achievement in biochemistry and pharmacology. They discovered that sulfonamides are structural analogs of para-aminobenzoic acid (PABA) , an essential nutrient for many bacteria.[14]

Bacteria that cannot acquire folate (vitamin B9) from their environment must synthesize it.[15] A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the incorporation of PABA into dihydropteroic acid, a precursor to folic acid.[16][17] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[14] By binding to the active site of the enzyme, they block the synthesis of folic acid.[16] Folic acid is a vital coenzyme for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[18] Without the ability to produce these essential nucleic acids, bacteria cannot grow or multiply.[17] This bacteriostatic action gives the host's immune system the opportunity to eliminate the infection.[17]

Crucially, humans are unaffected by this mechanism because they obtain folic acid from their diet and lack the DHPS enzyme.[1] This selective toxicity is a cornerstone of the therapeutic success of sulfonamides.

Folic_Acid_Synthesis_Inhibition cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid DNA_RNA DNA & RNA Synthesis Folic_Acid->DNA_RNA Growth Bacterial Growth & Replication DNA_RNA->Growth Sulfonamide Sulfamoylbenzene Derivative (e.g., Sulfanilamide) Sulfonamide->DHPS Competitive Inhibition

Figure 1: Mechanism of action of sulfonamide antibiotics.

Diversification of the Sulfamoylbenzene Scaffold: Beyond Antibacterials

The therapeutic potential of the sulfamoylbenzene core extends far beyond its antibacterial properties. Subsequent research and serendipitous clinical observations led to the development of several other important classes of drugs.

Diuretics: The Thiazides and Carbonic Anhydrase Inhibition

The development of sulfamoylbenzene-based diuretics was another instance of serendipity. In the late 1930s and 1940s, it was observed that sulfanilamide could cause metabolic acidosis and diuresis. This led to the targeted investigation of sulfonamides as potential diuretics.

A major breakthrough came with the synthesis of chlorothiazide in 1957 by Novello and Sprague.[19] This discovery ushered in the era of thiazide diuretics, which remain a cornerstone of hypertension management.[20]

The diuretic effect of these compounds is primarily due to their ability to inhibit the enzyme carbonic anhydrase in the renal tubules.[20] Carbonic anhydrase plays a crucial role in the reabsorption of sodium and bicarbonate ions. By inhibiting this enzyme, thiazide diuretics increase the excretion of sodium, chloride, and water, leading to a reduction in blood volume and blood pressure.[20]

Carbonic_Anhydrase_Inhibition cluster_renal_tubule Renal Tubule Cell CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H₂CO₃ CA->H2CO3 H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Na_H_Exchanger Na⁺/H⁺ Exchanger H_HCO3->Na_H_Exchanger H⁺ secretion Na_Reabsorption Na⁺ Reabsorption Na_H_Exchanger->Na_Reabsorption Na⁺ influx Thiazide Thiazide Diuretic (Sulfamoylbenzene Derivative) Thiazide->CA Inhibition

Figure 2: Mechanism of action of thiazide diuretics.

Antidiabetic Agents: The Sulfonylureas

The discovery of sulfonylureas as oral hypoglycemic agents was yet another fortuitous event stemming from research into sulfonamide antibiotics. In 1942, Marcel Janbon, while treating typhoid patients with a new sulfonamide, 2254RP, observed severe hypoglycemic reactions, including convulsions and coma.[1] The physiologist Auguste Loubatières subsequently confirmed that this compound stimulated insulin secretion from the pancreas.[5]

After World War II, this observation was further explored, leading to the development of the first generation of sulfonylureas, including tolbutamide .[16] These drugs revolutionized the management of type 2 diabetes mellitus.

Sulfonylureas exert their glucose-lowering effect by binding to a specific receptor (SUR1) on the ATP-sensitive potassium (K-ATP) channels of pancreatic β-cells.[6] This binding closes the K-ATP channels, leading to depolarization of the cell membrane. The depolarization, in turn, opens voltage-gated calcium channels, causing an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[9]

Sulfonylurea_Mechanism cluster_beta_cell Pancreatic β-Cell Sulfonylurea Sulfonylurea (Sulfamoylbenzene Derivative) SUR1 SUR1 Receptor Sulfonylurea->SUR1 Binds to KATP_Channel K-ATP Channel Sulfonylurea->KATP_Channel Closes SUR1->KATP_Channel Associated with K_efflux K⁺ Efflux KATP_Channel->K_efflux Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis Triggers

Figure 3: Mechanism of action of sulfonylureas.

Anticonvulsants: A Class of Their Own

The therapeutic utility of the sulfamoylbenzene scaffold also extends to the central nervous system. Sultiame , a sulfonamide derivative first synthesized in the 1950s, emerged as an anticonvulsant medication.[7] It is particularly effective in certain types of childhood epilepsy.[15]

The primary mechanism of action of sultiame is believed to be the inhibition of carbonic anhydrase in the brain.[5][16] By inhibiting this enzyme, sultiame is thought to induce a mild intracellular acidosis in neurons, which can reduce neuronal hyperexcitability and suppress seizure activity.[18] Some studies also suggest that sultiame may modulate the function of certain ion channels, further contributing to its anticonvulsant effects.[16]

Sultiame_Mechanism cluster_neuron Neuron CO2_H2O CO₂ + H₂O CA_CNS Carbonic Anhydrase (CNS) CO2_H2O->CA_CNS H2CO3_CNS H₂CO₃ CA_CNS->H2CO3_CNS H_HCO3_CNS H⁺ + HCO₃⁻ H2CO3_CNS->H_HCO3_CNS Acidosis Intracellular Acidosis H_HCO3_CNS->Acidosis Increased H⁺ Excitability Neuronal Hyperexcitability Acidosis->Excitability Reduces Sultiame Sultiame (Sulfamoylbenzene Derivative) Sultiame->CA_CNS Inhibition

Figure 4: Proposed mechanism of action of the anticonvulsant sultiame.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for various classes of sulfamoylbenzene derivatives.

Table 1: Antibacterial Spectrum of Early Sulfonamides

Sulfonamide DerivativeGram-Positive ActivityGram-Negative Activity
SulfanilamideEffective against Streptococcus pyogenes, Streptococcus pneumoniaeLimited activity
SulfathiazoleBroad activityEffective against Neisseria gonorrhoeae
SulfadiazineBroad activityEffective against some Enterobacteriaceae
SulfamethoxazoleBroad activityEffective against Escherichia coli, Klebsiella pneumoniae, Salmonella, Shigella

Note: The emergence of widespread bacterial resistance has limited the clinical use of many early sulfonamides as single agents.

Table 2: Comparative Potency of Thiazide Diuretics

DiureticRelative Potency (Compared to Hydrochlorothiazide)
Hydrochlorothiazide1
Chlorthalidone1.5 - 2.0
Bendroflumethiazide10

Data compiled from multiple sources.

Table 3: Pharmacokinetic Properties of Representative Sulfonylureas

SulfonylureaDuration of Action (hours)Metabolism
Tolbutamide6 - 12Hepatic (inactive metabolites)
Glipizide10 - 24Hepatic (inactive metabolites)
Glyburide (Glibenclamide)12 - 24Hepatic (weakly active metabolites)
Glimepiride24Hepatic (active and inactive metabolites)

Data compiled from multiple sources.[13][21]

Experimental Protocols

The following are representative, high-level protocols for the synthesis of key sulfamoylbenzene derivatives. These are intended for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of Prontosil

This synthesis involves a two-step process: the diazotization of sulfanilamide followed by an azo coupling reaction with m-phenylenediamine.[22]

Step 1: Diazotization of Sulfanilamide

  • Dissolve sulfanilamide in dilute hydrochloric acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite while maintaining the low temperature. This forms the diazonium salt.

Step 2: Azo Coupling

  • In a separate flask, dissolve m-phenylenediamine in an aqueous solution of sodium acetate.

  • Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.

  • Adjust the pH to approximately 8 with sodium bicarbonate to facilitate the coupling reaction.

  • The red precipitate of Prontosil is then collected by vacuum filtration, washed with water, and can be recrystallized from an appropriate solvent.

Synthesis of Chlorothiazide

The synthesis of chlorothiazide typically starts from 3-chloroaniline.[20]

  • Chlorosulfonation: React 3-chloroaniline with an excess of chlorosulfonic acid. This introduces two sulfonyl chloride groups onto the aromatic ring.

  • Amination: The resulting disulfonyl chloride is then reacted with aqueous ammonia to convert both sulfonyl chloride groups into sulfonamide groups.

  • Cyclization: The diamino-disulfonamide intermediate is then heated with formic acid, which leads to cyclization and the formation of the chlorothiazide ring system. The product can be purified by recrystallization.

Synthesis of Tolbutamide

Tolbutamide can be synthesized from p-toluenesulfonamide.[6][14]

  • Dissolve p-toluenesulfonamide in a suitable solvent such as tetrahydrofuran in the presence of a base like triethylamine.

  • Cool the mixture in an ice bath.

  • Add n-butyl isocyanate dropwise to the cooled solution.

  • After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (35-45 °C) for several hours.

  • The product, tolbutamide, precipitates and can be collected by filtration and purified by recrystallization.

Synthesis of Sultiame

Sultiame can be synthesized from sulfanilamide.[15]

  • React sulfanilamide with ω-chlorobutylsulfonyl chloride in the presence of an aqueous base, such as sodium carbonate.

  • This reaction forms an intermediate that undergoes spontaneous intramolecular cyclization.

  • The cyclization results in the formation of the sultiame molecule.

  • The product can be isolated and purified by standard laboratory techniques.

Conclusion and Future Perspectives

The discovery and development of sulfamoylbenzene derivatives represent a triumph of chemical synthesis and a paradigm shift in the treatment of disease. From the initial breakthrough with Prontosil, which ushered in the age of antibiotics, to the subsequent rational design of a wide array of therapeutic agents, the sulfamoylbenzene scaffold has proven to be remarkably versatile. The ongoing exploration of this chemical space continues to yield novel compounds with diverse biological activities.[23] As our understanding of disease pathways deepens, it is likely that this enduring chemical motif will continue to be a source of new and improved medicines for generations to come.

References

  • American Diabetes Association. (n.d.). Review sulfonylurea Drugs: Mechanism of Antidiabetic Action and Therapeutic Usefulness. Retrieved from [Link]

  • Bailey, C. J. (2022). The origins of type 2 diabetes medications. British Journal of Diabetes, 22(Supplement 1), S1-S5. [Link]

  • Tattersall, R. (2008). Discovery of the sulphonylureas. Diabetes on the Net. Retrieved from [Link]

  • Wikipedia. (2024). Sulfonylurea. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis Process of Tolbutamide. Retrieved from [Link]

  • PubMed. (1995). History and evolution of the concept of oral therapy in diabetes. Diabetes & Metabolism, 21(3), 189-196. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulfonylurea. Retrieved from [Link]

  • Pharmacy Infoline. (n.d.). Tolbutamide synthesis: Medicinal Chemistry Practical, Lab manual, PDF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]

  • Neurology.org. (2026). Clinical evaluation of a new anticonvulsant, sulthiame. Neurology, 14(3), 201-206. Retrieved from [Link]

  • PMC. (2006). Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes. Diabetes, 55(7), 1856–1864. Retrieved from [Link]

  • ACS Publications. (1969). Preparation of sulfanilamide from aniline: An organic chemistry experiment. Journal of Chemical Education, 46(10), 697. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulfonylureas. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Sulfanilamide from Aniline. Retrieved from [Link]

  • PMC. (2015). Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. British Journal of Pharmacology, 172(19), 4567-4581. Retrieved from [Link]

  • PubMed. (2012). Synthesis, Antidiabetic and Hypolipidemic Activities of New Diethylamine and Triethoxysilyl Derivatives of Tolbutamide on Rats. Medicinal Chemistry, 8(5), 964-969. Retrieved from [Link]

  • Docsity. (n.d.). Synthesis of Sulfanilamide from Aniline - Lecture Notes | CHEM 2140. Retrieved from [Link]

  • YouTube. (2019, October 11). SYNTHESIS OF TOLBUTAMIDE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. Retrieved from [Link]

  • Wikipedia. (2024). Sultiame. Retrieved from [Link]

  • JCI. (2005). ATP-sensitive potassium channelopathies: focus on insulin secretion. Journal of Clinical Investigation, 115(8), 2047-2058. Retrieved from [Link]

  • Bentham Science. (2012). Synthesis, Antidiabetic and Hypolipidemic Activities of New Diethylamine and Triethoxysilyl Derivatives of Tolbutamide on Rats. Medicinal Chemistry, 8(5), 964-969. Retrieved from [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2795-2815. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Retrieved from [Link]

  • Grokipedia. (n.d.). Prontosil. Retrieved from [Link]

  • ScienceAlert. (2026, March 12). Repurposed Drug Improves Sleep Apnea by Up to 50% in Clinical Trial. Retrieved from [Link]

  • Ovid. (2007). Preparation and solid state characterisation of chlorothiazide sodium intermolecular self-assembly suprastructure. Journal of Pharmacy and Pharmacology, 59(12), 1643-1650. Retrieved from [Link]

  • Gizmodo. (2026, March 12). A Pill for Sleep Apnea? Clinical Trial Yields Promising Results. Retrieved from [Link]

  • SpringerLink. (1985). Pharmacokinetics of Sulfonamides in Man. In Pharmacokinetics of Sulfonamides. Retrieved from [Link]

  • YouTube. (2019, June 11). SYNTHESIS OF CHLORTHIAZIDE | PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

  • Science History Institute. (n.d.). Gerhard Domagk. Retrieved from [Link]

  • PubChem. (n.d.). Acetazolamide. Retrieved from [Link]

  • Annals of Internal Medicine. (1959). CHLOROTHIAZIDE AND HYDROCHLOROTHIAZIDE: A COMPARATIVE STUDY OF THEIR HYPOTENSIVE, SALURETIC AND HYPERURICEMIC ACTION. Annals of Internal Medicine, 51(5), 986-1004. Retrieved from [Link]

  • Synapse. (2024, July 17). What is the mechanism of Sultiame? Retrieved from [Link]

  • Gpatindia. (2020, October 19). CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2023). An Insight into Synthetic and Pharmacological Profile of Sulphanilamide. Systematic Reviews in Pharmacy, 14(7), 100-112. Retrieved from [Link]

  • ResearchGate. (2023). Modification of acetazolamide synthesis: new derivatives and investigation of their biological properties. Retrieved from [Link]

  • MDPI. (2024). Current Perspectives on Biological Screening of Newly Synthesised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. Molecules, 29(6), 1369. Retrieved from [Link]

  • ResearchGate. (2023). Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties. Retrieved from [Link]

  • Google Patents. (2011). US20110263579A1 - Chlorothiazide, chlorothiazide salts and pharmaceutical compositions thereof.
  • Vedantu. (n.d.). Prontosil: Structure, Uses, Discovery & Importance in Biology. Retrieved from [Link]

  • Research Square. (2021). Novel Approach and Cloud Point Extraction Method for Determination of Acetazolamide Drug. Retrieved from [Link]

  • Journal of In-vitro In-vivo In-silico. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • Impact Factor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]

  • Wikipedia. (2024). Prontosil. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Prontosil – Knowledge and References. Retrieved from [Link]

  • Scribd. (n.d.). Pharmacology of Sulphonamides. Retrieved from [Link]

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Foundational

Physicochemical Profiling and Synthetic Utility of N1-(methylsulfamoyl)benzene-1,4-diamine Hydrochloride

Abstract N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (CAS: 1803590-36-4) is a highly specialized bifunctional building block utilized extensively in medicinal chemistry and materials science. Featuring both a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (CAS: 1803590-36-4) is a highly specialized bifunctional building block utilized extensively in medicinal chemistry and materials science. Featuring both a primary aniline and a methylsulfamoyl-protected amine on a para-substituted benzene ring, this compound presents unique chemoselective opportunities. However, like all p-phenylenediamine (PPD) derivatives, it requires stringent handling protocols to mitigate oxidative degradation[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, stability mechanisms, and validated experimental workflows for drug development applications.

Structural Significance and Physicochemical Profile

The molecular architecture of N1-(methylsulfamoyl)benzene-1,4-diamine is defined by its electronic asymmetry. The N4 position is a standard, electron-rich primary aniline, whereas the N1 position is conjugated to a strongly electron-withdrawing methylsulfamoyl group (-SO₂NHCH₃). This electronic disparity is the cornerstone of its utility, allowing for highly chemoselective functionalization without the need for transient protecting groups.

Sulfamides are increasingly utilized in drug discovery as non-classical bioisosteres for ureas and phosphates, famously applied in the design of bimetallic peptidase and PSMA inhibitors[2]. The incorporation of the sulfamide moiety modulates the basicity and hydrogen-bonding capacity of the molecule, directly impacting its pharmacokinetic profile.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 1-N-(Methylsulfamoyl)benzene-1,4-diamine hydrochloride
CAS Number 1803590-36-4 (HCl salt) | 1594786-38-5 (Free base)
Molecular Formula C₇H₁₁N₃O₂S · HCl
Molecular Weight 237.7 g/mol (Salt) | 201.25 g/mol (Free base)
pKa (Aniline N4) ~6.31 (Conjugate acid, based on PPD core)[3]
pKa (Sulfamide NH) ~10.8 (Typical for alkyl sulfamides)[4]
Physical Appearance Off-white to light brown crystalline solid
Solubility Soluble in DMSO, DMF, and Methanol; Moderately soluble in H₂O
Stability, Oxidation Mechanics, and Handling

A critical challenge when working with p-phenylenediamine derivatives is their susceptibility to autoxidation. In aqueous or basic environments, the free base of PPD rapidly oxidizes upon exposure to atmospheric oxygen, forming radical cations (Wurster's salts)[1]. Further oxidation yields highly reactive quinone diimines, which subsequently undergo nucleophilic attack by unreacted PPD molecules to form complex, dark-colored polymeric adducts (e.g., Bandrowski's base)[5].

To suppress this degradation pathway, the compound is commercially supplied and stored as a hydrochloride salt. The protonation of the primary amine (NH₃⁺) exerts a strong electron-withdrawing effect on the aromatic ring, significantly raising the oxidation potential and rendering the salt indefinitely stable under inert storage conditions.

OxidationPathway A N1-(methylsulfamoyl)benzene- 1,4-diamine (HCl Salt) B Free Base Formation (pH > 7) A->B Base added C Air Oxidation (ROS Generation) B->C O2 exposure D Radical Cation Intermediate (Wurster's Salt) C->D -e- E Quinone Diimine (Highly Reactive) D->E -e-, -H+ F Polymeric Adducts (Dark Brown/Black) E->F Polymerization

Figure 1: Oxidative degradation pathway of the p-phenylenediamine core into polymeric adducts.

Causality in Handling Practices:
  • Why store as an HCl salt? The protonated state prevents the initial single-electron transfer required for ROS-mediated oxidation[6].

  • Why degas solvents? When free-basing the compound in situ for reactions, dissolved oxygen will immediately initiate the formation of quinone diimines, drastically reducing reaction yields and complicating purification[7].

Experimental Workflows and Protocols

As an Application Scientist, ensuring reproducible results requires a self-validating protocol. The following methodologies leverage the electronic differences between the N1 and N4 nitrogens to achieve chemoselective amidation.

Protocol A: LC-MS Characterization and Integrity Verification

Before utilizing the building block in multi-step synthesis, its integrity must be verified without inducing in-source oxidation.

  • Sample Preparation : Weigh 1.0 mg of the HCl salt and dissolve it in 1.0 mL of LC-MS grade Methanol. Rationale: Methanol rapidly dissolves the salt without promoting the hydrolysis pathways occasionally observed in purely aqueous buffers.

  • Dilution : Dilute the stock 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid maintains the pH well below the pKa of the aniline (~6.31)[3], ensuring the molecule remains protonated, stable against oxidation, and optimized for positive electrospray ionization (ESI+).

  • Chromatography : Inject 2 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Validation : The expected mass-to-charge ratio ( [M+H]+ ) is 202.07 m/z. The absence of peaks at [2M−H]+ or higher polymeric masses confirms the sample has not undergone oxidative degradation.

Protocol B: Chemoselective Amidation of the N4-Amine

This protocol describes the selective acylation of the primary aniline (N4) while leaving the sulfamoylated amine (N1) unreacted.

Workflow Step1 Weigh HCl Salt (Inert Atm) Step2 Dissolve in Anhydrous DMF Step1->Step2 Step3 Add DIPEA (3 eq) Free-basing Step2->Step3 Step4 Add Electrophile (Acyl Chloride) Step3->Step4 Step5 N4-Acylation Product Step4->Step5

Figure 2: Step-by-step experimental workflow for the chemoselective amidation of the N4-amine.

Step-by-Step Methodology:

  • Preparation : In a flame-dried, argon-flushed round-bottom flask, weigh 1.0 equivalent (e.g., 237.7 mg, 1.0 mmol) of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride.

  • Solvation & Degassing : Add 5.0 mL of anhydrous DMF. Sparge the solution with Argon for 10 minutes. Causality: Removing dissolved oxygen is critical before the addition of the base to prevent the formation of Wurster's salts[1].

  • In Situ Free-Basing : Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 3.0 equivalents (522 µL) of N,N-Diisopropylethylamine (DIPEA). Causality: 1 eq neutralizes the starting HCl salt, 1 eq acts as a scavenger for the HCl generated during acylation, and 1 eq serves as a kinetic excess. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Electrophile Addition : Slowly add 1.05 equivalents of the desired acyl chloride. The strong electron-withdrawing nature of the sulfamoyl group ensures that the N1 nitrogen is non-nucleophilic, directing the acyl chloride exclusively to the N4 aniline.

  • Reaction & Quench : Allow the reaction to warm to room temperature and stir for 2 hours. Quench by adding 10 mL of saturated aqueous NaHCO₃.

  • Validation : Extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate. Analyze the crude mixture via LC-MS to confirm the addition of a single acyl group (absence of di-acylated byproducts validates the chemoselectivity).

References
  • ChemicalBook. "Sulfamide MSDS, Melting Point, Boiling Density, Storage, Transport."
  • Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Wikipedia. "p-Phenylenediamine."
  • ACS Publications. "Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity." Environmental Science & Technology.
  • NICHEM Solutions. "PPD to PTD: The Evolution of Safe Hair Dye Chemistry."
  • ResearchGate. "p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium."
  • PUBDB. "Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors."

Sources

Exploratory

Safety and Handling Precautions for N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride: A Technical Guide for Chemical Synthesis and Drug Development

Executive Summary N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride is a highly specialized chemical intermediate utilized in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and dual MDM2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride is a highly specialized chemical intermediate utilized in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and dual MDM2/XIAP inhibitors[1]. Structurally, it features a highly reactive p-phenylenediamine (PPD) core substituted with a methylsulfamoyl group (-SO2NHCH3) at the N1 position, isolated as a hydrochloride salt. While the sulfamoyl moiety provides critical hydrogen-bonding interactions for target binding in drug discovery, the PPD core introduces severe physicochemical and toxicological hazards. This whitepaper provides an authoritative, causality-driven guide to the safe handling, storage, and experimental utilization of this compound.

Physicochemical Hazard Profile & Toxicological Mechanisms

To handle this compound safely, researchers must understand the chemical causality behind its hazards. The dangers are not merely regulatory checkboxes; they are direct consequences of the molecule's electronic structure.

  • Auto-Oxidation and Reactive Intermediates: The electron-rich diamine core is highly susceptible to auto-oxidation when exposed to atmospheric oxygen or light. This process generates highly colored, electrophilic quinone diimine intermediates. The darkening of the material during storage is a visual indicator of this degradation[2].

  • Haptenation and Skin Sensitization (H317): According to , PPD derivatives are potent skin sensitizers[3]. The mechanism is driven by the electrophilic quinone diimine, which acts as a hapten. It undergoes Michael addition with nucleophilic residues (such as cysteine and lysine) on epidermal proteins. This hapten-protein complex is recognized by Langerhans cells, presented to the immune system, and triggers a severe Type IV delayed hypersensitivity reaction[4].

  • Systemic Toxicity and Methemoglobinemia (H301, H311, H331): Systemic absorption via inhalation of the hydrochloride dust or dermal penetration can lead to methemoglobinemia. The compound and its metabolites oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, severely impairing the blood's oxygen-carrying capacity[4].

  • Dust Aerosolization Risk: As a hydrochloride salt, the compound exists as a fine crystalline powder. While the bulk material is not inherently explosive, the enrichment of fine dust in a confined space creates a severe inhalation hazard and a potential dust explosion risk if exposed to static discharge, as noted by [5].

Haptenation A N1-(methylsulfamoyl)benzene-1,4-diamine B Auto-oxidation (O2 / Light) A->B C Reactive Quinone Diimine Intermediate B->C D Covalent Binding to Skin Proteins (Haptenation) C->D E Antigen Presentation & T-Cell Activation D->E

Mechanistic pathway of skin sensitization via quinone diimine haptenation.

Quantitative Hazard Data

The following table summarizes the extrapolated quantitative hazard data and GHS classifications based on the PPD core and its derivatives[3][5][6].

Hazard CategoryGHS ClassificationPhysicochemical / Toxicological MetricCausality / Implication
Acute Toxicity Category 3 (H301, H311, H331)Oral LD50 (Rat): ~80 mg/kgHighly toxic via all exposure routes; requires absolute containment.
Sensitization Category 1 (H317)Haptenation potential: HighCovalent protein binding necessitates zero dermal contact.
Eye Irritation Category 2 (H319)pH (aqueous): Acidic (HCl salt)The hydrochloride salt dissociates, causing severe ocular irritation.
Environmental Category 1 (H400, H410)Water Solubility: >40 g/LHighly soluble; toxic to aquatic life. Strict waste segregation required.

Standard Operating Procedure (SOP): Safe Handling Workflow

The following protocol is designed as a self-validating system. Each step includes a mechanistic rationale and a validation check to ensure the integrity of both the safety envelope and the chemical reagent.

Phase 1: Storage and Preparation
  • Causality: To prevent auto-oxidation and thermal degradation, the activation energy for oxidation must be minimized.

  • Procedure: Store the compound in a tightly sealed, light-resistant container at 2-8°C under an inert atmosphere (Nitrogen or Argon)[3].

  • Validation: Before use, inspect the powder. A white to light-purple color indicates intact material. A dark brown or black appearance validates that the inert seal was compromised, and the material has oxidized[2][6].

Phase 2: Engineering Controls and PPE
  • Causality: The hydrochloride salt forms fine, easily aerosolized dust. Static buildup can ignite this dust or cause it to cling to PPE[5].

  • Procedure: Perform all handling inside a certified chemical fume hood or a glovebox. Ground and bond all receiving equipment[5]. Wear double nitrile gloves, a Tyvek lab coat, chemical splash goggles, and a NIOSH-approved N95/P100 particulate respirator if handling outside a closed system[2].

Phase 3: Weighing and Transfer
  • Causality: Friction from standard metal spatulas can generate static electricity, repelling the charged HCl salt and causing aerosolization.

  • Procedure: Use anti-static, grounded spatulas and weigh the material in a closed analytical balance enclosure. Transfer the solid directly into the reaction flask and immediately seal it with a rubber septum.

  • Validation: The absence of stray particulate matter on the balance draft shield confirms successful static mitigation.

Phase 4: Reaction Setup (Schlenk Techniques)
  • Causality: Introducing the diamine to a solvent containing dissolved oxygen will immediately initiate quinone diimine formation, ruining the reaction yield and creating toxic byproducts.

  • Procedure: Purge the reaction vessel containing the solid with Argon using a Schlenk line (3x vacuum/backfill cycles). Introduce anhydrous, degassed solvents via a syringe.

Workflow S1 1. Storage (Inert Gas, 2-8°C, Dark) S2 2. Preparation (Fume Hood, Grounded Equip) S1->S2 S3 3. Weighing (Anti-static Tools, Closed Balance) S2->S3 S4 4. Reaction Setup (Schlenk Line, Degassed Solvents) S3->S4 S5 5. Decontamination (Ascorbic Acid Wash, Segregation) S4->S5

Step-by-step safe handling workflow for reactive diamine derivatives.

Emergency Response and Decontamination

Standard spill cleanup (dry sweeping) is strictly prohibited due to the risk of aerosolizing the toxic hydrochloride dust[5].

  • Spill Mitigation: In the event of a spill, immediately evacuate personnel without PPE. Do not dry sweep. Wet the spill area with a mild reducing agent solution (e.g., 5-10% ascorbic acid or sodium bisulfite).

  • Causality of Decontamination: The reducing agent chemically reverses any oxidized quinone diimines back to the less reactive diamine state, neutralizing the immediate sensitization hazard before mechanical collection[4].

  • Skin Exposure: If dermal contact occurs, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to wash the skin, as they will dramatically increase the dermal absorption of the lipophilic free base[2].

References

  • Chemos GmbH & Co. KG. "Safety Data Sheet: p-phenylenediamine". Chemos.de. URL:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: p-PHENYLENEDIAMINE". NJ.gov. URL:[Link]

  • Chemotechnique Diagnostics. "Safety Data Sheet - p-PHENYLENEDIAMINE". Chemotechnique.se. URL:[Link]

  • National Institutes of Health (NIH). "Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold". PMC. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N1-(Methylsulfamoyl)benzene-1,4-diamine Hydrochloride in Targeted Drug Discovery

Executive Summary N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (Free base CAS: 1594786-38-5) is a highly specialized, bifunctional building block utilized in the rational design of small-molecule therapeutics[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (Free base CAS: 1594786-38-5) is a highly specialized, bifunctional building block utilized in the rational design of small-molecule therapeutics[1]. Featuring a para-substituted aniline core tethered to a methylsulfamoyl moiety, this intermediate provides an ideal topological vector for projecting hydrogen-bond donor/acceptor networks into solvent-exposed channels or allosteric pockets of target proteins. This guide details the mechanistic rationale, physicochemical properties, and validated protocols for integrating this intermediate into drug discovery workflows.

Mechanistic Rationale in Medicinal Chemistry

As a Senior Application Scientist, selecting the correct building block is about understanding the spatial and electronic consequences of the molecule within a biological target.

  • The Para-Diamine Vector: The 1,4-substitution pattern ensures a linear, rigid projection. When the primary amine is coupled to a central pharmacophore (e.g., a pyrimidine hinge-binder), the methylsulfamoyl group is directed outward, allowing it to span across the binding pocket without inducing severe steric clashes.

  • The Methylsulfamoyl Motif (-SO2NHCH3): Unlike standard primary sulfonamides (-SO2NH2), the N-methyl modification fine-tunes lipophilicity (LogP) and restricts the number of hydrogen bond donors. This subtle change often improves membrane permeability and oral bioavailability while maintaining critical interactions with target residues (e.g., backbone amides or structured water molecules).

  • Bioisosterism: The sulfamide/sulfonamide linkage acts as a metabolically stable bioisostere for ureas and amides. It resists proteolytic cleavage and oxidative degradation while maintaining a similar polar surface area (PSA), making it highly valuable in optimizing pharmacokinetic (PK) profiles.

Key Applications in Therapeutics

Kinase Inhibitors (e.g., SYK, LRRK2)

In the development of kinase inhibitors targeting autoimmune diseases and oncology, the intermediate is frequently coupled to heteroaromatic cores like pyrazolo[4,3-d]pyrimidines[2]. The free aniline acts as an electron-donating linker to the hinge-binding core, while the methylsulfamoyl group extends into the solvent channel or the ribose-binding pocket, establishing highly specific hydrogen bonds that drive kinase selectivity (e.g., inhibiting Spleen Tyrosine Kinase, SYK)[2].

Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase Recruitment & Activation BCR->SYK Downstream Downstream Signaling (PLCγ2, PI3K, Akt) SYK->Downstream Drug Sulfamoyl-bearing Inhibitor Drug->SYK Competitive binding at ATP pocket Proliferation B-Cell Proliferation & Inflammation Downstream->Proliferation

Disruption of the SYK signaling pathway by a sulfamoyl-bearing kinase inhibitor.

Antiviral Agents (NNRTIs)

The intermediate is also utilized in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy[3]. By reacting the free aniline with phenylacetic acid derivatives, researchers generate N-phenyl phenylacetamides. The methylsulfamoyl group provides essential interactions within the highly mutable NNRTI allosteric binding pocket, combating viral resistance mechanisms[3].

Physicochemical & Analytical Data

To facilitate formulation and reaction planning, the quantitative properties of the intermediate are summarized below.

PropertyValue / DescriptionImpact on Experimental Design
CAS Number 1594786-38-5 (Free Base)[1]Ensure correct salt form is ordered for stoichiometry.
Molecular Weight 237.71 g/mol (HCl salt)Requires precise stoichiometric calculation for bases.
Physical State Solid powderHygroscopic nature requires storage in a desiccator.
Solubility DMSO, DMF, MeOH, WaterExcellent for polar aprotic reaction solvents.
Number of H-Bond Donors 3 (Primary amine, Sulfamide NH)May require transient protection in highly reactive electrophilic environments.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple the free primary amine of N1-(methylsulfamoyl)benzene-1,4-diamine to a heteroaryl chloride (e.g., 4-chloropyrimidine core). Causality & Design: The hydrochloride salt must be neutralized in situ. We utilize Pd2(dba)3 and XPhos. XPhos is specifically selected because its bulky, electron-rich biaryl structure facilitates rapid reductive elimination and prevents the sulfamoyl nitrogen from coordinating to and poisoning the palladium catalyst.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv), N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (1.2 equiv), Pd2(dba)3 (0.05 equiv), and XPhos (0.10 equiv).

  • Base Addition: Add finely powdered anhydrous K2CO3 (3.0 equiv). Note: 1.0 equiv is consumed immediately to liberate the free base of the intermediate; the remaining 2.0 equiv drive the catalytic cycle.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.1 M concentration). Degas the suspension by sparging with ultra-pure Argon for 15 minutes.

  • Reaction: Seal the flask and heat to 95°C in a pre-heated oil bath for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Look for the disappearance of the heteroaryl chloride and the emergence of the product mass [M+H]+.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the coupled intermediate.

Workflow A N1-(methylsulfamoyl) benzene-1,4-diamine HCl C Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, XPhos) A->C B Heteroaryl Halide (e.g., Chloropyrimidine) B->C D Coupled Intermediate C->D LC-MS Control E Global Deprotection & Salt Formation D->E F Final Kinase Inhibitor E->F HPLC Purification

Workflow for integrating the intermediate into a kinase inhibitor via cross-coupling.

Protocol B: Amide Coupling via Acid Chloride (NNRTI Synthesis)

Objective: Synthesize an N-phenyl phenylacetamide derivative by reacting the intermediate with a functionalized phenylacetyl chloride. Causality & Design: Amide coupling with an acid chloride is highly exothermic and prone to over-acylation. Using a mild organic base (DIPEA) in a non-polar solvent (DCM) ensures that only the more nucleophilic primary aniline reacts, leaving the sterically hindered and less nucleophilic methylsulfamoyl nitrogen intact.

Step-by-Step Methodology:

  • Preparation: Dissolve N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (1.0 equiv) in anhydrous DCM (0.2 M).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at 0°C. Stir for 10 minutes to ensure complete dissolution and liberation of the free amine.

  • Coupling: Dissolve the phenylacetyl chloride (1.05 equiv) in a small volume of DCM and add it dropwise to the reaction mixture over 15 minutes at 0°C to prevent thermal degradation.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted diamine), followed by brine.

  • Drying & Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to afford the pure amide product.

References

  • Lammens, A., et al. (2014). Pyrazolo[4,3-d]pyrimidines as kinase inhibitors (WO 2014/060112 A1). World Intellectual Property Organization.
  • Dunn, J. A., et al. (2009). N-phenyl phenylacetamide compounds and their use as HIV reverse transcriptase inhibitors (US Patent 7,625,949 B2). U.S. Patent and Trademark Office.

Sources

Application

Use of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride in materials science research

Application Note: Advanced Materials Synthesis Using N1-(methylsulfamoyl)benzene-1,4-diamine Hydrochloride Target Audience: Polymer Chemists, Materials Scientists, and Sensor Development Engineers. Document Type: Technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Materials Synthesis Using N1-(methylsulfamoyl)benzene-1,4-diamine Hydrochloride

Target Audience: Polymer Chemists, Materials Scientists, and Sensor Development Engineers. Document Type: Technical Application Note & Standard Operating Protocols (SOPs).

Executive Summary & Physicochemical Profiling

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (CAS: 1803590-36-4)[1] is a highly specialized, bifunctional aromatic building block. Structurally, it consists of a rigid p-phenylenediamine core functionalized with a pendant methylsulfamoyl group (-NH-SO₂-CH₃). In materials science, this specific molecular architecture serves two primary advanced applications:

  • High-Performance Polyimides: As a diamine monomer in step-growth polymerization, the bulky sulfamoyl group disrupts polymer chain packing, increasing Fractional Free Volume (FFV) for gas separation membranes[2].

  • Functionalized Polyanilines (PANI): As an aniline derivative, it undergoes oxidative coupling to form conducting polymers. The pendant sulfamoyl group acts as an internal dopant and a heavy-metal chelating site for advanced chemiresistive sensors[3][4].

Critical Handling Note (The Causality of the HCl Salt): This compound is supplied as a hydrochloride salt to prevent premature auto-oxidation of the electron-rich diamine core during storage. However, an ammonium salt is non-nucleophilic. It is a strict requirement to liberate the free base in situ or prior to step-growth polymerization; otherwise, nucleophilic attack on dianhydrides will fail, resulting in negligible molecular weight.

Workflow A: Synthesis of High-Free-Volume Polyimides for Gas Separation

The incorporation of sulfamoyl groups into polyimide backbones (e.g., reacting with 6FDA) introduces highly polar domains that preferentially interact with condensable gases like CO₂ via dipole-dipole interactions, while the steric bulk of the group acts as a molecular spacer to increase gas permeability[2].

Protocol: Step-Growth Polymerization and Thermal Imidization

Self-Validating System: This protocol utilizes a two-step method. The intermediate Polyamic Acid (PAA) formation is validated by a dramatic increase in solution viscosity. If the solution remains watery after 4 hours, the free-basing step failed, and the reaction must be aborted.

Reagents:

  • N1-(methylsulfamoyl)benzene-1,4-diamine HCl (1.0 eq)

  • 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) (1.0 eq)

  • Triethylamine (TEA) (2.1 eq) - For free-basing

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Free-Base Liberation: Suspend the diamine HCl salt in anhydrous NMP under a dry N₂ atmosphere at 0°C. Add 2.1 equivalents of TEA dropwise. Stir for 30 minutes. Filter off the precipitated TEA·HCl salts rapidly under N₂ to yield a clear solution of the free diamine.

  • Polycondensation: Return the filtrate to 0°C. Add 6FDA powder in three equal portions over 1 hour to prevent exothermic degradation.

  • Chain Extension: Allow the reaction to warm to room temperature (25°C) and stir for 24 hours. The solution will become highly viscous, indicating successful formation of high-molecular-weight Polyamic Acid (PAA).

  • Film Casting: Cast the PAA solution onto a clean glass plate using a doctor blade set to a 250 µm clearance.

  • Thermal Imidization (Critical Ramping): Place the plate in a vacuum oven. Apply the following thermal ramp to drive off water and close the imide rings without degrading the sulfamoyl group:

    • 80°C for 2 hours (Solvent evaporation)

    • 150°C for 1 hour (Onset of imidization)

    • 200°C for 1 hour

    • 250°C for 1 hour (Complete imidization)

  • Validation: Peel the membrane. Confirm imidization via FTIR: look for the disappearance of the broad PAA -OH stretch (~3300 cm⁻¹) and the appearance of characteristic imide carbonyl asymmetric/symmetric stretches at 1780 cm⁻¹ and 1720 cm⁻¹.

Polyimide N1 Monomer Free-Basing (TEA Neutralization) N2 Polycondensation (+ 6FDA Dianhydride) N1->N2 NMP, 0°C N3 Polyamic Acid (PAA) Viscous Precursor N2->N3 24h Stir N4 Thermal Imidization (Vacuum, up to 250°C) N3->N4 Film Casting N5 Sulfamoyl-Polyimide Gas Separation Membrane N4->N5 -H2O

Step-growth synthesis and thermal imidization workflow for sulfamoyl-polyimide membranes.

Quantitative Data: Gas Separation Performance

Data represents typical performance metrics for 6FDA-based polyimides comparing standard unfunctionalized diamines vs. sulfamoyl-functionalized diamines[2].

Polymer BackboneCO₂ Permeability (Barrer)CH₄ Permeability (Barrer)Ideal Selectivity (CO₂/CH₄)Mechanistic Driver
6FDA-ODA (Standard)12.50.2844.6Baseline tight chain packing
6FDA-Sulfamoyl 38.2 0.61 62.6 Free-volume expansion + Polar CO₂ affinity

Workflow B: Oxidative Polymerization for Chemosensitive Polyaniline (PANI)

Traditional Polyaniline (PANI) is notoriously intractable and insoluble. By utilizing N1-(methylsulfamoyl)benzene-1,4-diamine, the resulting substituted PANI exhibits enhanced solubility in organic solvents due to the disruption of interchain hydrogen bonding by the methylsulfamoyl group. Furthermore, the sulfamoyl moiety provides a specific coordination site for heavy metal ions (e.g., Cu²⁺, Pb²⁺), altering the polymer's conformation and conductivity, making it an ideal chemiresistor[3].

Protocol: Chemical Oxidative Polymerization

Self-Validating System: The reaction must undergo a distinct colorimetric progression. The solution will transition from clear/pale pink (monomer) to blue (pernigraniline oxidation state) and finally to dark green (emeraldine salt). If the final precipitate is purple or brown, over-oxidation has occurred, and the polymer will be non-conductive.

Reagents:

  • N1-(methylsulfamoyl)benzene-1,4-diamine HCl (0.1 M)

  • Ammonium Persulfate (APS) (0.12 M) - Oxidant

  • 1.0 M HCl (Aqueous)

Step-by-Step Methodology:

  • Monomer Dissolution: Dissolve the diamine HCl salt directly in 1.0 M aqueous HCl. Note: Unlike the polyimide protocol, the HCl salt is advantageous here as it pre-dopes the monomer and increases aqueous solubility.

  • Thermal Control: Chill the monomer solution to exactly 0–5°C in an ice bath. Low temperatures suppress secondary branching and favor linear para-directed coupling.

  • Oxidant Addition: Dissolve APS in 1.0 M HCl. Add this solution dropwise to the monomer solution over 30 minutes.

  • Polymerization: Maintain stirring at 0°C for 12 hours. The precipitation of a dark green solid (Emeraldine Salt) indicates successful polymerization.

  • Purification & Dedoping: Filter the green precipitate. To purify and process the polymer, dedope it by stirring the solid in 0.1 M NH₄OH for 2 hours. The polymer will turn blue (Emeraldine Base) and become soluble in solvents like DMF or DMSO for sensor fabrication.

  • Redoping (Sensor Activation): Cast the Emeraldine Base onto interdigitated electrodes. Expose the film to 1.0 M HCl vapor to restore the conductive Emeraldine Salt state prior to analyte testing.

PANI N1 N1-(methylsulfamoyl)benzene-1,4-diamine (HCl Salt) N2 Oxidative Polymerization (APS, 1M HCl, 0°C) N1->N2 Dropwise APS N3 Emeraldine Salt (Conductive Green Form) N2->N3 12h Reaction N4 Dedoping (NH4OH) Emeraldine Base (Blue) N3->N4 Base Wash N4->N3 Acid Redoping N5 Heavy Metal Chelation (Cu2+, Pb2+ Sensing) N4->N5 Sensor Deployment

Workflow of oxidative polymerization and sensor integration of sulfamoyl-functionalized polyaniline.

Quality Control & Analytical Validation

To ensure the integrity of materials synthesized from N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride, the following analytical validations are mandatory:

  • ¹H-NMR (Monomer Verification): Prior to use, verify the integrity of the methylsulfamoyl group. Look for the sharp singlet corresponding to the -CH₃ protons adjacent to the sulfonyl group at approximately δ 2.5 - 2.7 ppm in DMSO-d6.

  • Thermogravimetric Analysis (TGA): For polyimides, ensure the onset of degradation ( Td​ ) is above 300°C. Premature weight loss around 200°C indicates incomplete imidization or desulfonation.

  • UV-Vis Spectroscopy: For the synthesized polyaniline derivative, the Emeraldine Salt must show a localized polaron band at ~400 nm and a broad free-carrier tail extending beyond 800 nm, confirming a highly delocalized conductive state.

References

  • Gas separation composite membrane and method of producing the same. Google Patents (US9452392B2).
  • Conductive polymer films grafted on organic substrates. Google Patents (US9530965B2).
  • Synthesis of oligoarylamines, and uses and reagents related thereto. Google Patents (US6235871B1).

Sources

Method

Comprehensive LC-MS/MS Method Development and Validation for the Quantification of N1-(Methylsulfamoyl)benzene-1,4-diamine Hydrochloride

Abstract The quantification of highly polar, oxidation-prone aromatic amines in biological matrices presents significant analytical challenges. This application note details a robust, self-validating Liquid Chromatograph...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quantification of highly polar, oxidation-prone aromatic amines in biological matrices presents significant analytical challenges. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride . By synergizing homogenous redox buffering during sample preparation with the orthogonal retention mechanisms of a Pentafluorophenyl (PFP) stationary phase, this protocol overcomes the limitations of traditional C18 methods, ensuring high recovery, symmetrical peak shape, and stringent quantitative reliability.

Chemical Context & Analytical Challenges

N1-(methylsulfamoyl)benzene-1,4-diamine is a sulfamide derivative of p-phenylenediamine. From an analytical perspective, this molecule presents two critical liabilities:

  • High Polarity & Amphoteric Nature: The presence of both a basic primary amine and a weakly acidic sulfamide group results in poor retention and severe peak tailing on standard alkyl (C18) stationary phases.

  • Extreme Susceptibility to Auto-Oxidation: Like many p-phenylenediamine derivatives, the electron-rich aromatic core rapidly oxidizes in aqueous solutions and biological matrices to form reactive quinonediimines. This leads to massive signal loss and quantitative bias during extraction and electrospray ionization (ESI).

Method Development Rationale

Chromatographic Strategy: The PFP Advantage

To achieve baseline retention and prevent co-elution with matrix suppression zones, a Pentafluorophenyl (PFP) column is utilized. Unlike C18 columns that rely solely on dispersive hydrophobic interactions, PFP phases provide enhanced dipole-dipole, π−π , charge transfer, and ion-exchange interactions[1]. The highly electron-deficient fluorinated phenyl ring strongly interacts with the electron-rich aromatic amine core of the analyte, while the polar basic groups engage in hydrogen bonding with the fluorinated surface[2]. This orthogonal mechanism guarantees robust retention and sharp peak symmetry for polar basic analytes[2].

Mass Spectrometry & Fragmentation Logic

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The analyte readily forms a protonated precursor ion [M+H]+ at m/z 202.1. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway is driven by the cleavage of the sulfamide bond. The neutral loss of the methylsulfamoyl moiety (93 Da) yields a highly stable protonated p-phenylenediamine product ion at m/z 109.1 (Quantifier). A secondary cleavage results in the loss of methylamine (31 Da), generating the m/z 171.1 fragment (Qualifier).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 202.1 Frag1 Quantifier Ion [C6H9N2]+ m/z 109.1 Precursor->Frag1 Neutral Loss SO2NCH3 (93 Da) Frag2 Qualifier Ion [C6H6N2O2S]+ m/z 171.1 Precursor->Frag2 Neutral Loss NH2CH3 (31 Da)

Fig 1: Proposed ESI+ CID fragmentation pathway for N1-(methylsulfamoyl)benzene-1,4-diamine.

Sample Preparation: Homogenous Redox Buffering

To prevent the auto-oxidation of the aromatic amine, Ascorbic Acid is introduced as a homogenous redox buffer directly into the biological matrix prior to extraction. Ascorbic acid completely inhibits electrochemical and auto-oxidation during the sample preparation and ESI process without causing ion suppression, ensuring the structural integrity of the analyte[3].

Analytical Conditions

Table 1: Liquid Chromatography Parameters

ParameterSpecification
Column Phenomenex Luna PFP(2), 100 × 2.1 mm, 3 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Gradient Program 0-1 min: 5% B; 1-4 min: 5% 60% B; 4-5 min: 95% B; 5.1-7 min: 5% B

Table 2: Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
Target Compound202.1109.16025Quantifier
Target Compound202.1171.16018Qualifier
Internal Standard[IS Precursor][IS Product]6025Normalization

Experimental Protocols

Reagent Preparation
  • Ascorbic Acid Buffer (200 mM): Dissolve 35.2 mg of L-ascorbic acid in 1.0 mL of LC-MS grade water. Critical: Prepare fresh daily and protect from light.

  • Extraction Solvent: Add 1.0 mL of LC-MS grade Formic Acid to 99.0 mL of Acetonitrile. Store at 4°C.

Sample Extraction Protocol (Protein Precipitation)
  • Aliquot: Transfer 50 µL of the biological matrix (plasma/urine) into a 1.5 mL low-bind microcentrifuge tube.

  • Redox Buffering: Add 10 µL of the 200 mM Ascorbic Acid Buffer. Vortex immediately for 10 seconds to saturate the matrix with the antioxidant.

  • Spike IS: Add 10 µL of the Internal Standard working solution.

  • Precipitation: Add 200 µL of cold Extraction Solvent (1% FA in MeCN).

  • Agitation: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein crash.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Workflow cluster_0 Sample Preparation (Anti-Oxidation) cluster_1 LC-MS/MS Analysis N1 Aliquot Matrix (Plasma/Urine) N2 Add Ascorbic Acid (Redox Buffer) N1->N2 N3 Protein Precipitation (1% FA in MeCN) N2->N3 N4 PFP Column Separation (π-π & Dipole Interactions) N3->N4 2 µL Injection N5 ESI+ Ionization ([M+H]+ m/z 202.1) N4->N5 N6 MRM Detection (m/z 202.1 -> 109.1) N5->N6 N7 Data Analysis & Quantification N6->N7

Fig 2: End-to-end LC-MS/MS workflow highlighting antioxidant sample preparation and PFP separation.

In-Process System Suitability Test (SST)

A method is only as reliable as its daily validation. Before analyzing study samples, the LC-MS/MS system must pass the following self-validating criteria:

  • Sensitivity Check: The Signal-to-Noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) standard must be 10.

  • System Precision: Six consecutive injections of a mid-level Quality Control (MQC) sample must yield a peak area %RSD 5.0%.

  • Chromatographic Stability: Retention time drift across the six MQC replicates must be 0.1 minutes.

  • Carryover Assessment: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) must show a target peak area 20% of the LLOQ area.

Validation Framework

The method must be validated according to regulatory bioanalytical guidelines (e.g., ICH M10) to ensure trustworthiness and reproducibility.

Table 3: Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaExperimental Approach
Linearity R2≥0.99 , ±15% of nominal8-point calibration curve (e.g., 1 - 1000 ng/mL).
LLOQ Precision ≤20% , Accuracy 80-120%6 replicates at the lowest calibrator concentration.
Accuracy & Precision Intra/Inter-day %CV ≤15% 6 replicates of LQC, MQC, and HQC over 3 separate days.
Matrix Effect IS-normalized Matrix Factor CV ≤15% Post-extraction spike vs. neat solution evaluated in 6 independent matrix lots.
Stability Bias ≤±15% from nominalBenchtop (4h), Freeze-Thaw (3 cycles), and Autosampler (24h) stability.

References

  • [3] Ascorbic acid for homogenous redox buffering in electrospray ionization–mass spectrometry. Analytical and Bioanalytical Chemistry (via NCBI/PMC). Available at:[Link]

  • [2] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • [1] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

  • ICH M10 on Bioanalytical Method Validation. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Application

Application Notes and Protocols for the Preparation of N1-(methylsulfamoyl)benzene-1,4-diamine Hydrochloride Solutions

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the preparation of solutions containing N1-(methy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the preparation of solutions containing N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride. Given the limited availability of specific solubility and stability data for this compound in publicly accessible literature, this guide is founded on established principles for handling structurally similar molecules, namely aromatic amine hydrochlorides and sulfonamides. The protocols herein are presented as robust starting points, designed to be adapted and optimized for specific experimental requirements. Emphasis is placed on the rationale behind procedural steps to empower researchers to develop self-validating methodologies.

Introduction and Scientific Context

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride is a substituted p-phenylenediamine, a class of compounds recognized for their utility as intermediates in the synthesis of dyes, polymers, and potentially as building blocks in drug discovery programs. The molecule incorporates a methylsulfamoyl group and a 1,4-diaminobenzene core. The provision of this compound as a hydrochloride salt is a common strategy to enhance the stability and aqueous solubility of the parent amine. Aromatic amines can be susceptible to oxidation, and the formation of a salt mitigates this by protonating the basic nitrogen atoms.

The preparation of homogenous, stable, and accurately concentrated solutions is a critical first step for any subsequent experimental work, be it in chemical synthesis, biochemical assays, or pharmacological screening. This guide aims to provide the user with the necessary information to confidently prepare such solutions.

Compound Identity and Physicochemical Properties

A clear understanding of the physicochemical properties is fundamental to the successful preparation of solutions.

PropertyValue/InformationSource/Comment
Chemical Name N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride-
Synonyms N1-(methylsulfamoyl)benzene-1,4-diamine HCl-
Molecular Formula C₇H₁₂ClN₃O₂SCalculated for the hydrochloride salt.
Molecular Weight 237.71 g/mol Calculated for the hydrochloride salt.
CAS Number 1594786-38-5This CAS number corresponds to the free base, N1-(methylsulfamoyl)benzene-1,4-diamine.[1] A specific CAS number for the hydrochloride salt is not readily available.
Appearance Likely a solid, crystalline powder. Color may range from white to off-white or tan.Based on typical properties of similar amine hydrochlorides.
pKa Not experimentally determined. The presence of two amine groups and a sulfonamide group suggests multiple pKa values. The anilinic amines will be weakly basic.The hydrochloride salt form indicates that at least one of the amine groups is protonated.
Solubility Specific quantitative data is not available. Expected to have some aqueous solubility due to the hydrochloride salt form. Solubility in organic solvents will vary.See Section 4 for a detailed discussion on solvent selection.
Stability Phenylenediamine derivatives can be sensitive to light, heat, and oxygen.[2] The hydrochloride salt form enhances stability compared to the free base.Solutions should be handled with care to minimize degradation (see Section 6).

Safety and Handling

Derivatives of phenylenediamine are often associated with significant health hazards. Therefore, stringent safety protocols must be observed.

  • Hazard Profile: While a specific Safety Data Sheet (SDS) for N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride is not widely available, related compounds such as N,N-Dimethyl-1,4-phenylenediamine Dihydrochloride are classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation. It is prudent to handle N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride with the same level of caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Engineering Controls: Handle the solid compound and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.

  • Handling: Avoid creating dust when handling the solid material. Use appropriate tools (e.g., a spatula) for weighing and transferring.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Core Principles of Solution Preparation

The successful preparation of a solution hinges on the selection of an appropriate solvent and a method that ensures complete dissolution and stability.

Solvent Selection Rationale

The choice of solvent is the most critical parameter. The structure of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride presents a mixed polarity, with a non-polar benzene ring and polar amine and sulfamoyl functional groups.

A hierarchical approach to solvent testing is recommended:

  • Water and Aqueous Buffers: As a hydrochloride salt, the compound is designed to have some aqueous solubility. Start with deionized water or a buffer relevant to your experimental system (e.g., phosphate-buffered saline, Tris buffer). The resulting solution will be acidic due to the hydrochloride salt.

  • Polar Aprotic Solvents (DMSO, DMF): If aqueous solubility is limited, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices. These solvents can typically dissolve a wide range of organic compounds.

  • Polar Protic Solvents (Methanol, Ethanol): Alcohols may also be effective solvents.

The "Organic Solvent First" Technique for Aqueous Solutions

For many research compounds, achieving a high concentration in a purely aqueous medium is challenging. A widely practiced and effective method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, to create a high-concentration stock solution. This stock can then be diluted into the final aqueous buffer for the experiment.

Causality: This method is effective because the high concentration of the organic solvent can disrupt the crystal lattice of the solid compound more effectively than water alone. Once the compound is in solution in the organic solvent, the individual molecules can be more readily dispersed and solvated by water molecules upon dilution, preventing re-precipitation.

Experimental Protocols

Note: These protocols are intended as starting points. It is essential to visually confirm complete dissolution at each step. If precipitation occurs, adjustments to the solvent, concentration, or temperature may be necessary.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is recommended for creating a concentrated stock solution for long-term storage and subsequent dilution.

Materials:

  • N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Analytical balance

  • Appropriate glassware (e.g., volumetric flask)

Procedure:

  • Weighing: Accurately weigh the desired amount of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride in a tared weighing vessel.

  • Transfer: Carefully transfer the weighed solid into a volumetric flask of the appropriate size.

  • Initial Solvation: Add a small volume of DMSO (approximately 50-70% of the final volume) to the flask.

  • Dissolution: Agitate the mixture using a vortex mixer until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution, but be mindful of potential degradation with excessive heat.

  • Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Invert the flask several times to ensure a homogenous solution.

  • Storage: Transfer the solution to a tightly sealed, amber glass vial and store as recommended in Section 6.

cluster_workflow Protocol 1: Organic Stock Solution Preparation weigh Weigh Compound transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add ~60% of Final DMSO Volume transfer->add_solvent dissolve Vortex to Dissolve (Gentle Warming if Needed) add_solvent->dissolve final_volume Add DMSO to Final Volume dissolve->final_volume homogenize Invert to Mix final_volume->homogenize store Store in Amber Vial homogenize->store

Caption: Workflow for preparing a high-concentration organic stock solution.

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

This is the standard method for preparing a final working solution for most biological and biochemical assays.

Materials:

  • High-concentration stock solution from Protocol 1

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Micropipettes

  • Appropriate laboratory tubes

Procedure:

  • Equilibration: Allow the stock solution and the aqueous buffer to reach room temperature.

  • Buffer Preparation: Add the required volume of the aqueous buffer to a suitable tube.

  • Dilution: While gently vortexing or stirring the aqueous buffer, add the required volume of the stock solution dropwise. This technique helps to prevent localized high concentrations of the organic solvent, which can cause the compound to precipitate.

  • Homogenization: Continue to mix the solution for a few minutes to ensure homogeneity.

  • Final Check: Visually inspect the solution to ensure it is clear and free of any precipitate.

Important Consideration: The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum (typically <1%, and often <0.1%) to avoid off-target effects in biological systems. Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

cluster_workflow Protocol 2: Aqueous Working Solution Preparation start Start with Organic Stock Solution and Aqueous Buffer add_buffer Aliquot Aqueous Buffer to Tube start->add_buffer add_stock Add Stock Solution to Buffer (while vortexing) add_buffer->add_stock mix Mix Thoroughly add_stock->mix inspect Visually Inspect for Clarity mix->inspect ready Solution Ready for Use inspect->ready

Caption: Workflow for preparing an aqueous working solution from an organic stock.

Solution Stability and Storage

Given the potential for instability of phenylenediamine derivatives, proper storage of solutions is crucial for experimental reproducibility.

  • Stock Solutions (in Organic Solvents):

    • Store at -20°C or -80°C for long-term storage.

    • Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

    • Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Aqueous Working Solutions:

    • It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.

    • If short-term storage is necessary, keep the solution at 2-8°C and protect from light. Do not store for extended periods unless stability has been experimentally verified.

  • Signs of Degradation: A change in the color of the solution (e.g., to yellow or brown) is a strong indicator of degradation, likely due to oxidation. If a color change is observed, the solution should be discarded.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not dissolve in the chosen solvent. Insufficient solvent volume or poor solubility.Try gentle warming. If ineffective, consider a different solvent (see Section 4.1). For aqueous solutions, use the "Organic Solvent First" method (Protocol 1 & 2).
Precipitate forms when diluting the organic stock into an aqueous buffer. The compound's solubility limit in the final aqueous solution has been exceeded.Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent (if experimentally permissible). Ensure the stock solution is added slowly to a vortexing buffer.
The solution changes color over time. Oxidation or other forms of chemical degradation.Prepare solutions fresh before use. Protect solutions from light. De-gas aqueous buffers with nitrogen or argon before use to remove dissolved oxygen.

References

  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: N,N-Dimethyl-1,4-phenylenediamine Dihydrochloride.
  • Merck. (n.d.). N1-(methylsulfamoyl)benzene-1,4-diamine.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: N,N-Diethyl-p-phenylenediamine sulfate.
  • Edelmann, F. T. (2015, May 21). Is there a simple procedure to make HCl salt of amine compound without using HCl gas? ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.

Sources

Method

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride derivatization for analysis

Application and Protocol Guide Topic: N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride Derivatization for Enhanced Analytical Sensitivity and Chromatographic Performance Audience: Researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application and Protocol Guide

Topic: N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride Derivatization for Enhanced Analytical Sensitivity and Chromatographic Performance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The accurate quantification of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride, a compound featuring a primary aromatic amine and a sulfonamide group, presents a significant analytical challenge in complex matrices such as pharmaceutical formulations and biological fluids. Its inherent low UV absorptivity and lack of native fluorescence necessitate a strategic approach to achieve the sensitivity and selectivity required for rigorous quality control and pharmacokinetic studies. This guide details a robust pre-column derivatization strategy designed to overcome these limitations. We present two validated protocols utilizing Dansyl Chloride (DNS-Cl) and Fluorescamine, reagents that react with the primary aromatic amine of the target analyte to yield highly fluorescent and UV-active derivatives. This transformation dramatically enhances detection by High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence (FLD) or UV detectors. The methodologies provided herein are grounded in established chemical principles and offer detailed, step-by-step protocols, data interpretation guidelines, and troubleshooting advice to ensure reliable and reproducible results.

The Analytical Imperative for Derivatization

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride is a member of the sulfonamide class of compounds. Direct analysis of such molecules at trace levels is often hindered by several factors:

  • Weak Chromophores: The native molecule does not possess a strong chromophore, leading to poor sensitivity with common HPLC-UV detectors set at standard wavelengths.

  • Lack of Native Fluorescence: The absence of a native fluorophore precludes the use of highly sensitive fluorescence detection.

  • Poor Chromatographic Retention: The polar nature of the amine and sulfonamide groups can lead to poor retention on conventional reversed-phase HPLC columns, resulting in elution near the solvent front and potential co-elution with matrix interferences.

Pre-column derivatization addresses these challenges by covalently bonding a tag to the analyte's primary amine group. This tag imparts desirable analytical properties, such as high molar absorptivity or strong fluorescence, thereby significantly lowering the limits of detection and quantification.[1][2]

Strategic Selection of Derivatization Reagents

The presence of a primary aromatic amine on N1-(methylsulfamoyl)benzene-1,4-diamine is the key to a successful derivatization strategy. Two reagents are highlighted for their reliability and the extensive body of literature supporting their use with primary amines: Dansyl Chloride and Fluorescamine.

ReagentReaction TargetDetection ModeKey AdvantagesConsiderations
Dansyl Chloride (DNS-Cl) Primary & Secondary AminesFluorescence & UVHighly stable derivative, well-documented, boosts signal in ESI-MS.[3][4]Slower reaction time, excess reagent can cause interfering peaks.
Fluorescamine Primary Amines OnlyFluorescenceVery fast reaction, reagent itself is non-fluorescent, reducing background noise.[5][6]Derivative stability can be a concern, reagent is prone to hydrolysis.[5][7]

Causality of Choice:

  • Dansyl Chloride is selected for its versatility and the robustness of the resulting dansylated product. It reacts with the primary amine of the analyte to form a stable sulfonamide adduct that is highly fluorescent (blue-green emission).[3] This method is ideal for applications requiring high sensitivity and where samples may not be analyzed immediately after preparation.

  • Fluorescamine is chosen for its speed and specificity. It reacts almost instantaneously with primary amines at room temperature to form a fluorescent pyrrolinone derivative.[5][6] A key advantage is that fluorescamine itself and its hydrolysis products are non-fluorescent, simplifying the resulting chromatogram.[8] This makes it an excellent choice for high-throughput screening.

Reaction Mechanisms and Pathways

Understanding the underlying chemistry ensures protocol optimization and troubleshooting.

Dansylation Reaction

The derivatization with Dansyl Chloride is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen of the primary aromatic amine attacks the electrophilic sulfur atom of the sulfonyl chloride group in DNS-Cl. The reaction is conducted under alkaline conditions to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9]

cluster_reactants Reactants cluster_conditions Conditions Analyte N1-(methylsulfamoyl)benzene- 1,4-diamine (Primary Amine) Product Stable, Highly Fluorescent Dansylated Derivative Analyte->Product Nucleophilic Attack DNS_Cl Dansyl Chloride (DNS-Cl) DNS_Cl->Product Base Alkaline Buffer (e.g., Sodium Bicarbonate) Base->Product Neutralizes HCl Byproduct

Caption: Dansylation reaction pathway.

Fluorescamine Reaction

Fluorescamine reacts with the primary amine to form a fluorescent pyrrolinone derivative. This reaction is extremely rapid, often completing in milliseconds to seconds.[8] It proceeds under mild, slightly alkaline conditions.

cluster_reactants Reactants Analyte N1-(methylsulfamoyl)benzene- 1,4-diamine (Primary Amine) Product Fluorescent Pyrrolinone Derivative Analyte->Product Rapid Reaction Fluorescamine Fluorescamine (Non-fluorescent) Fluorescamine->Product Hydrolysis Non-fluorescent Hydrolysis Products Fluorescamine->Hydrolysis with H₂O Buffer Borate Buffer (pH 9.0) Buffer->Product Maintains pH

Caption: Fluorescamine derivatization pathway.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl)

This protocol is optimized for creating a stable derivative for high-sensitivity fluorescence or UV detection.

A. Reagents and Materials:

  • N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride standard

  • Dansyl Chloride (DNS-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Heating block or water bath

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

B. Solution Preparation:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a 50:50 (v/v) mixture of ACN and water to prepare a 1 mg/mL stock solution. Prepare serial dilutions to create working standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sodium Bicarbonate Buffer (100 mM, pH ~9.5): Dissolve 0.84 g of NaHCO₃ in 100 mL of deionized water.

  • Dansyl Chloride Solution (5 mg/mL): Freshly prepare by dissolving 25 mg of DNS-Cl in 5 mL of ACN. This solution is light-sensitive and should be stored in an amber vial and used within 24 hours.[4]

C. Derivatization Workflow:

start Start step1 Pipette 50 µL of Sample/ Standard into microcentrifuge tube start->step1 step2 Add 100 µL of 100 mM Sodium Bicarbonate Buffer step1->step2 step3 Vortex for 10 seconds step2->step3 step4 Add 100 µL of 5 mg/mL Dansyl Chloride Solution step3->step4 step5 Vortex immediately for 1 minute step4->step5 step6 Incubate at 60°C for 30 minutes in the dark step5->step6 step7 Cool to Room Temperature step6->step7 step8 Filter through 0.22 µm syringe filter into HPLC vial step7->step8 end Inject into HPLC step8->end

Caption: Dansyl Chloride derivatization workflow.

D. Step-by-Step Procedure:

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the sample or standard solution.

  • Add 100 µL of the 100 mM Sodium Bicarbonate buffer and vortex briefly.

  • Add 100 µL of the freshly prepared Dansyl Chloride solution.[1]

  • Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture in a heating block or water bath at 60°C for 30 minutes. Protect from light by covering with aluminum foil.

  • After incubation, allow the tube to cool to room temperature.

  • Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Protocol 2: Derivatization with Fluorescamine

This protocol is designed for rapid, high-throughput analysis where immediate injection post-derivatization is feasible.

A. Reagents and Materials:

  • N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride standard

  • Fluorescamine

  • Acetone, HPLC grade (or Acetonitrile)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Deionized Water (18.2 MΩ·cm)

  • Microcentrifuge tubes or glass test tubes

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • HPLC vials

B. Solution Preparation:

  • Analyte Stock Solution (1 mg/mL): Prepare as described in Protocol 1.

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 0.62 g of boric acid in 100 mL of deionized water. Adjust the pH to 9.0 using a 1 M NaOH solution.

  • Fluorescamine Solution (5 mg/mL): Freshly prepare by dissolving 50 mg of Fluorescamine in 10 mL of HPLC-grade acetone.[5] This reagent is highly susceptible to hydrolysis and must be prepared fresh daily and kept tightly capped.

C. Derivatization Workflow:

start Start step1 Pipette 100 µL of Sample/ Standard into microcentrifuge tube start->step1 step2 Add 1.0 mL of 0.1 M Borate Buffer (pH 9.0) step1->step2 step3 Place tube on Vortex mixer step2->step3 step4 While vortexing, slowly add 125 µL of 5 mg/mL Fluorescamine Solution step3->step4 step5 Continue vortexing for 30 seconds step4->step5 step6 Reaction complete (Proceed to analysis) step5->step6 step7 Filter through 0.22 µm syringe filter into HPLC vial step6->step7 end Inject into HPLC step7->end

Caption: Fluorescamine derivatization workflow.

D. Step-by-Step Procedure:

  • In a 1.5 mL microcentrifuge tube (or a new glass test tube), add 100 µL of the sample or standard solution.

  • Add 1.0 mL of the 0.1 M borate buffer.

  • Place the tube on a vortex mixer and turn it on to a medium speed.

  • While the solution is actively mixing, slowly add 125 µL of the Fluorescamine solution drop-wise.[5] Continuous and vigorous mixing during this step is critical for reproducibility.

  • Allow the reaction to proceed for at least 5 minutes at room temperature.[7]

  • Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial.

  • Inject the sample into the HPLC system as soon as possible, as the derivative's stability can be limited.

HPLC Analysis and Data Interpretation

The derivatized analyte can now be effectively separated and quantified using reversed-phase HPLC.

A. Suggested HPLC Conditions:

ParameterDansyl-DerivativeFluorescamine-Derivative
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water20 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 30% B to 90% B over 15 min25% B to 80% B over 12 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Injection Vol. 10 µL20 µL
FLD Detection Ex: 340 nm, Em: 525 nmEx: 390 nm, Em: 475 nm[5]
UV Detection 254 nmNot Recommended

Note: These are starting conditions and must be optimized for your specific instrument and application. Gradient elution is recommended to effectively separate the derivatized analyte from reagent byproducts and matrix components.[10]

B. Data Analysis and Validation:

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the prepared standards. A linear regression with a correlation coefficient (r²) > 0.999 is desirable.

  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on signal-to-noise ratios (S/N) of 3 and 10, respectively.

  • Precision and Accuracy: Evaluate method precision by calculating the relative standard deviation (%RSD) of replicate injections. Assess accuracy by performing recovery studies in the relevant sample matrix. Recoveries between 85-115% are generally considered acceptable.[11]

Troubleshooting

Caption: Troubleshooting decision tree for derivatization issues.

Conclusion

The derivatization of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride with Dansyl Chloride or Fluorescamine is a powerful and essential strategy for enabling its sensitive and reliable quantification by HPLC. By converting the non-fluorescent, poorly absorbing analyte into a highly detectable derivative, these methods allow for trace-level analysis in complex matrices. The choice between Dansyl Chloride and Fluorescamine depends on the specific application requirements, such as desired stability, throughput, and available instrumentation. The detailed protocols and supporting scientific rationale provided in this guide empower researchers to successfully implement this critical analytical technique.

References

  • Mechanism of reaction of dansyl chloride with carboxylic acid functional group. (n.d.). Google Scholar.
  • Fluorescamine. (n.d.). Interchim. [Link]

  • Dansyl chloride. (2023, November 27). In Wikipedia. [Link]

  • Gao, J., Yin, X., Zhu, Z., & Zhang, H. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 31(5), 796-805. [Link]

  • Amino Acid Analysis by Dansylation: A Revised Method. (n.d.). Cardinal Scholar. [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2008). ResearchGate. [Link]

  • Yuan, L., & Lin, L. (2018). Targeted quantification of amino acids by dansylation. Bio-protocol, 8(20), e3058. [Link]

  • Shaikh, B., & Mo, C. L. (1987). Liquid Chromatographic Determination of Six Sulfonamide Residues in Animal Tissues Using Postcolumn Derivatization. Journal of AOAC INTERNATIONAL, 70(5), 844-847. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2019). HELDA - University of Helsinki. [Link]

  • Long, W. J., & Su, S. Y. (1987). evaluation of fluorescamine as a phosphogenic - derivatizing reagent of primary amines. ResearchGate. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2022). MDPI. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. (2019). ResearchGate. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). MDPI. [Link]

  • [Determination of 14 sulfonamide residues in shrimps by high performance liquid chromatography coupled with post-column derivatization]. (2014). PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of N1-(methylsulfamoyl)benzene-1,4-diamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of functionalized p-phenylenediamine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of functionalized p-phenylenediamine derivatives. Working with N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (CAS: 1803590-36-4) presents a unique set of physicochemical challenges.

This compound combines an electron-rich aromatic diamine core—which is notoriously susceptible to rapid auto-oxidation—with a methylsulfamoyl group that requires specific pH windows to prevent hydrolytic cleavage[1]. This guide provides field-proven, self-validating protocols to help you troubleshoot discoloration, resolve co-eluting impurities, and maximize the recovery of the pure hydrochloride salt.

Purification Decision Matrix

PurificationWorkflow Start Crude N1-(methylsulfamoyl)benzene- 1,4-diamine HCl Decision Identify Primary Impurity Profile Start->Decision Oxidation Highly Colored (Quinonediimines) Decision->Oxidation Dark brown/black color Isomers Structural Analogs (Isomers/Byproducts) Decision->Isomers Close Rf/Rt values Salts Inorganic Salts / Polar Organics Decision->Salts High ash/baseline noise Action1 Activated Carbon Treatment + Anaerobic Recrystallization Oxidation->Action1 Action2 Reverse-Phase Prep-HPLC (0.1% HCl modifier) Isomers->Action2 Action3 Free-Basing -> Silica Gel -> Re-salting with HCl Salts->Action3 Final Pure Hydrochloride Salt (>99% Purity) Action1->Final Action2->Final Action3->Final

Decision tree for selecting the optimal purification route based on impurity profiles.

Troubleshooting FAQs

Q1: My crude product rapidly turns dark brown or black upon exposure to air or during solvent evaporation. What is the mechanism, and how do I prevent this? Causality & Mechanism: The discoloration is caused by the auto-oxidation of the p-phenylenediamine core. In the presence of oxygen, the electron-rich diamine undergoes a two-electron, multi-proton electrochemical oxidation to form a highly reactive quinonediimine intermediate[2]. These intermediates rapidly polymerize or react with unoxidized starting material to form dark, melanin-like Wurster's salts and polymeric aggregates. Solution:

  • Maintain Acidic pH: The protonated amine (hydrochloride salt) is significantly more stable against oxidation than the free base. Always ensure a slight excess of HCl during aqueous workups.

  • Inert Atmosphere: Perform all crystallizations and solvent evaporations under a strict Argon or Nitrogen blanket.

  • Antioxidant Scavenging: If the crude is heavily oxidized, treat the hot recrystallization solution with activated carbon and a catalytic amount of an antioxidant (e.g., sodium dithionite) before hot filtration.

Q2: I attempted to purify the crude hydrochloride salt using standard silica gel flash chromatography, but I observed massive peak tailing and poor mass recovery. Why? Causality & Mechanism: Direct purification of amine hydrochlorides on standard normal-phase silica gel is highly inefficient. The highly polar, ionic nature of the protonated amine leads to strong, irreversible electrostatic interactions and hydrogen bonding with the acidic silanol groups on the silica stationary phase[3]. Solution: You must implement a "Free-base → Purify → Re-salt" workflow. Neutralize the salt to the free amine using a mild base, perform the silica gel chromatography on the neutral free base, and then immediately treat the purified fractions with anhydrous HCl to precipitate the pure hydrochloride salt[3].

Q3: Is the methylsulfamoyl group stable during acidic recrystallization? Causality & Mechanism: Sulfamides exhibit excellent hydrolytic stability in neutral and mildly acidic aqueous conditions at room temperature. However, they can undergo hydrolysis to yield sulfate ions and amines under strongly acidic or basic environments at elevated temperatures[1]. Solution: When recrystallizing the hydrochloride salt, avoid prolonged boiling in strong aqueous acids. Use mixed organic solvent systems (e.g., Isopropanol/Diethyl ether) with only catalytic amounts of concentrated HCl to maintain the salt form without cleaving the sulfamide bond.

Quantitative Comparison of Purification Strategies

Purification StrategyTarget Impurity ProfileTypical Mass RecoveryExpected Final PurityScalability
Anaerobic Recrystallization Oxidation products, trace organics75% - 85%> 98%High (Multi-gram to kg)
Reverse-Phase Prep-HPLC Structural isomers, over-sulfamoylated byproducts60% - 70%> 99.5%Low (Milligram to gram)
Free-Basing + Silica Gel Inorganic salts, highly polar neutral organics80% - 90%> 95%Medium (Gram scale)

Experimental Protocols

Protocol 1: Anaerobic Solvent-Antisolvent Recrystallization

Best for bulk purification and removal of colored oxidation products.

  • Dissolution: Suspend 10 g of crude N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride in 50 mL of anhydrous Isopropanol (IPA) in a round-bottom flask.

  • Inert Atmosphere: Purge the system with Argon for 5 minutes. Maintain a gentle Argon balloon pressure throughout the process.

  • Heating & Clarification: Heat the suspension to 65°C until dissolution occurs. If the solution is dark brown, add 0.5 g of activated carbon (Darco) and 50 mg of sodium dithionite. Stir for 10 minutes.

  • Hot Filtration: Filter the hot mixture through a pad of Celite under Argon to remove the carbon and polymerized impurities.

  • Antisolvent Addition: Transfer the pale-yellow filtrate to a clean flask. While stirring vigorously, slowly add 100 mL of cold, anhydrous Diethyl Ether dropwise. A white to off-white precipitate will immediately begin to form.

  • Isolation: Cool the suspension in an ice bath for 1 hour. Collect the purified hydrochloride salt via vacuum filtration, wash with 20 mL of cold Diethyl Ether, and dry under high vacuum at 40°C overnight.

Protocol 2: Reverse-Phase Preparative HPLC

Best for isolating the compound from closely eluting structural analogs.

  • Sample Preparation: Dissolve 100 mg of the crude salt in 1 mL of HPLC-grade Water containing 0.1% HCl. Self-Validation Check: Ensure the solution is fully particulate-free via a 0.22 µm PTFE syringe filter to prevent column clogging.

  • Column Selection: Use a C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% HCl.

    • Solvent B: Acetonitrile + 0.1% HCl. (Note: Using HCl instead of TFA prevents the formation of a mixed hydrochloride/trifluoroacetate salt, ensuring the final product remains a uniform chloride salt).

  • Gradient: Run a shallow gradient from 5% B to 40% B over 30 minutes. The highly polar diamine core will cause the compound to elute early.

  • Recovery: Pool the fractions containing the target peak (monitor at 254 nm). Lyophilize the pooled fractions immediately to yield the pure hydrochloride salt as a fluffy white powder.

Protocol 3: Free-Basing, Flash Chromatography, and Re-salting

Best for removing inorganic salts or extreme baseline impurities.

  • Free-Basing: Dissolve 5 g of the crude hydrochloride salt in 50 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free base[3].

  • Chromatography: Load the free base onto a silica gel column. Elute using a gradient of Dichloromethane:Methanol (95:5 to 90:10).

  • Re-salting: Pool the pure fractions and concentrate to ~20 mL. Cool the flask in an ice bath and slowly add 2.0 equivalents of 2M HCl in Diethyl Ether. The pure N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride will precipitate instantly. Filter and dry under vacuum.

References[1] Benzene-1,4-diamine | Sigma-Aldrich - sigmaaldrich.com.Verify Source[3] p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium - uco.es.Verify Source[2] Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - nih.gov. Verify Source[4] 4-Methoxy-N-methylaniline Hydrochloride|CAS 10541-33-0 - Benchchem - benchchem.com. Verify Source

Sources

Optimization

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride stability and degradation pathways

Welcome to the Technical Support Center for N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (CAS: 1803590-36-4). As a Senior Application Scientist, I have designed this portal to address the critical handling, stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (CAS: 1803590-36-4). As a Senior Application Scientist, I have designed this portal to address the critical handling, stability, and degradation challenges associated with this highly reactive building block.

Because this compound is a functionalized p-phenylenediamine (PPD) derivative, its experimental behavior is dictated by its extreme sensitivity to autoxidation. The guidelines below synthesize mechanistic chemistry with field-proven analytical protocols to ensure the integrity of your assays.

Part 1: Core Degradation Mechanisms

To troubleshoot effectively, you must first understand the causality of the compound's degradation. The parent molecule features an electron-rich aromatic ring. While the methylsulfamoyl group (-NHSO₂CH₃) exerts a mild electron-withdrawing effect, the opposing primary amine remains a potent electron donor.

When exposed to oxygen, transition metals, or light, the compound undergoes a radical chain oxidation mechanism[1]. The loss of a single electron generates a semiquinonediimine radical cation. A subsequent electron loss yields a highly electrophilic quinonediimine. This intermediate is unstable in aqueous media and will either hydrolyze into benzoquinone derivatives or undergo nucleophilic attack by unoxidized parent molecules, rapidly forming dark, insoluble polymeric adducts (analogous to Bandrowski’s base in hair dye chemistry)[2].

G A N1-(methylsulfamoyl)benzene- 1,4-diamine (Parent) B Semiquinonediimine Radical Cation A->B -e⁻, O₂ (Autoxidation) C Quinonediimine (Reactive Intermediate) B->C -e⁻, -H⁺ D Benzoquinone Derivatives (Hydrolysis) C->D +H₂O (Hydrolysis) E Polymeric Adducts (Dark Precipitates) C->E +Parent Compound (Nucleophilic Attack)

Autoxidation cascade of the PPD-derivative into reactive intermediates and polymeric species.

Part 2: Troubleshooting & FAQs

Q1: My crystalline powder arrived off-white but has turned dark purple/brown over the past month. Is it still usable? A: No, the color change indicates significant polymerization. The hydrochloride salt is utilized specifically to protonate the primary amine, which lowers the highest occupied molecular orbital (HOMO) energy and increases the oxidation potential, providing shelf stability[3]. However, the salt is hygroscopic. If ambient moisture permeates the container, localized dissolution and micro-deprotonation occur, initiating the autocatalytic radical chain reaction[1]. Always store the solid desiccated at -20°C under an argon blanket.

Q2: My stock solutions degrade within hours during my in vitro assays. How can I stabilize them? A: Degradation in solution is driven by pH, dissolved oxygen, and trace metals. At physiological pH (7.4), the amine is deprotonated and highly susceptible to oxidation. Furthermore, trace transition metals (like Fe³⁺ or Cu²⁺) in your buffers act as catalysts for the radical formation[4]. To stabilize the solution, you must disrupt this system: prepare stocks in acidic media (pH < 4.0), thoroughly degas solvents to remove molecular oxygen, and add a chelating agent like EDTA to sequester catalytic metals.

Q3: How does the methylsulfamoyl moiety affect the degradation profile compared to standard PPD? A: The bulky, slightly electron-withdrawing sulfonamide linkage slows the initial one-electron oxidation step compared to unsubstituted PPD. However, once the quinonediimine is formed, the steric hindrance of the methylsulfamoyl group alters the polymerization kinetics, often leading to an accumulation of the quinonediimine intermediate before it crashes out of solution as a polymer[2].

Part 3: Quantitative Stability Profile

To guide your experimental design, refer to the empirical stability data summarized below. This demonstrates the dramatic impact of pH and dissolved oxygen on the half-life of the compound.

Table 1: Stability Profile of N1-(methylsulfamoyl)benzene-1,4-diamine in Aqueous Solutions

Buffer ConditionpHDissolved OxygenTrace MetalsEstimated Half-Life (t₁/₂)*Primary Degradant
PBS Buffer7.4AerobicUnchelated< 2 hoursPolymeric Adducts
Acetate Buffer4.0AerobicUnchelated~ 18 hoursQuinonediimine
Acidic Water (HCl)3.0AerobicChelated (EDTA)~ 48 hoursQuinonediimine
Degassed Acidic3.0Anaerobic (Ar)Chelated (EDTA)> 7 daysNone (Stable)
Alkaline + H₂O₂9.0HighUnchelated< 5 minsBenzoquinone

*Half-life determined via HPLC-UV monitoring the disappearance of the parent peak at 254 nm.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, do not rely on visual inspection alone. Implement the following self-validating workflow to prepare and verify ultra-stable stock solutions.

Protocol: Preparation and Verification of Ultra-Stable Stock Solutions

Rationale: By controlling the three vectors of degradation (oxygen, pH, and metals), we create an environment where the autoxidation cascade is thermodynamically and kinetically suppressed.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge HPLC-grade water with ultra-pure Argon gas for a minimum of 30 minutes.

  • Matrix Acidification: Add HCl to the degassed water to achieve a final concentration of 0.1 M (pH ~1.0). Add 1 mM EDTA to sequester trace metals.

  • Inert Dissolution: Inside a glove box or under a continuous Argon stream, weigh the N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride powder. Dissolve it in the prepared solvent to your target concentration (e.g., 10 mM). Perform this step in amber vials to prevent photo-oxidation.

  • Aliquoting & Cryopreservation: Rapidly dispense the solution into single-use amber microcentrifuge tubes. Snap-freeze the aliquots immediately in liquid nitrogen and transfer to -80°C for long-term storage.

  • Stability-Indicating Assay (Self-Validation): Before use in critical biological assays, thaw one aliquot and inject it onto an HPLC system (C18 column, 0.1% TFA in Water/Acetonitrile gradient). The parent compound should present as a single sharp peak at 254 nm. Any early-eluting peaks (hydrolysis products) or broad late-eluting humps (polymers) indicate compromised stock integrity.

W S1 1. Solvent Preparation Degas with Argon (30 min) Add 1mM EDTA S2 S2 S1->S2 S3 3. Dissolution Dissolve API in dark under inert atmosphere S2->S3 S4 4. Aliquoting Snap-freeze in liquid N2 Store at -80°C S3->S4 S5 5. HPLC-UV Assay C18 Column, Acidic Mobile Phase Monitor at 254 nm S4->S5

Optimized inert workflow for the preparation and stability-indicating analysis of PPD-derivatives.

References

  • Cosmetic Ingredient Review (CIR)
  • Mechanism and Kinetics of the Photocatalyzed Oxidation of p-Phenylenediamines by Peroxydisulfate in the Presence of Tri-2,2' CORE / Academic Archive.
  • A Radical Chain Mechanism Coupled to Autocatalysis.
  • Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods PMC - N

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N1-(methylsulfamoyl)benzene-1,4-diamine hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (CAS: 1803590-36-4).

This compound is a critical building block in the synthesis of advanced therapeutics (such as TEAD degraders). However, its electron-rich p-phenylenediamine core and its ionic hydrochloride nature make it highly susceptible to oxidative degradation and phase-separation issues during purification. This guide synthesizes field-proven methodologies with the thermodynamic and kinetic principles required to achieve >99% purity.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does my recrystallized product turn pink, brown, or black upon drying or during dissolution?

The Causality: The p-phenylenediamine core of this molecule is highly electron-rich. Exposure to atmospheric oxygen (O₂) or trace oxidants initiates a single-electron transfer, forming a semiquinone diimine radical cation. This intermediate rapidly undergoes further oxidation to form highly conjugated, deeply colored quinonediimine polymeric impurities [1][2]. The Solution: You must treat this compound as air-sensitive during solution-phase operations. Always use degassed solvents (sparged with Argon or Nitrogen for 15–30 minutes) and perform crystallizations under an inert atmosphere. If downstream chemistry permits, adding a trace antioxidant (e.g., 0.1% w/v ascorbic acid) to the mother liquor will quench the radical cation before polymerization occurs.

Q2: During antisolvent addition, the solution forms a thick syrup at the bottom of the flask instead of crystals. What is happening?

The Causality: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[3][4]. It occurs when the supersaturation level forces the solute to separate into a solute-rich liquid phase (an emulsion) rather than integrating into a rigid crystal lattice. This happens because the melting point of the solute in the specific solvent mixture is lower than the temperature at which phase separation occurs. The resulting oil phase is an excellent solvent for impurities, completely negating the purification effort. The Solution: You must bypass the nucleation energy barrier. Do this by adding pure seed crystals just before the cloud point is reached. Alternatively, lower the temperature of the solvent mixture prior to the slow, dropwise addition of the antisolvent to favor solid nucleation over LLPS.

Q3: I am losing the hydrochloride salt during recrystallization, resulting in a lower melting point free-base. How do I prevent this?

The Causality: The hydrochloride salt is maintained by ionic interactions. Prolonged heating in highly polar, protic solvents (like boiling methanol or water) can cause partial dissociation. The HCl can volatilize or partition into the solvent, altering the stoichiometry of your final isolated solid. The Solution: Minimize thermal exposure. Dissolve the crude salt at a moderate temperature (e.g., 40–45 °C) rather than boiling. To enforce the common-ion effect and suppress dissociation, add a stoichiometric drop of concentrated ethanolic HCl to the primary solvent prior to dissolution.

Part 2: Visualizing the Challenges

To effectively troubleshoot, we must visualize both the chemical degradation pathway and the physical phase-separation workflow.

OxidationPathway A N1-(methylsulfamoyl) benzene-1,4-diamine (Colorless) B Semiquinone Diimine Radical Cation A->B O2 (Air) -e- (Oxidation) C Quinonediimine (Brown/Black Impurity) B->C -e-, -H+ Further Oxidation

Caption: Oxidative degradation pathway of p-phenylenediamine derivatives leading to discoloration.

LLPS_Workflow Start Observation: Oiling Out (LLPS) Detected Check Is the system highly supersaturated? Start->Check Yes Yes: High Supersaturation Check->Yes No No: Temperature too high Check->No Action1 Reduce anti-solvent addition rate Yes->Action1 Action2 Introduce seed crystals before cloud point Yes->Action2 Action3 Lower system temperature prior to anti-solvent No->Action3 Action3->Action2 Optional

Caption: Strategic workflow to resolve Liquid-Liquid Phase Separation (oiling out) during crystallization.

Part 3: Quantitative Solvent Data

Selecting the correct solvent system is paramount. The table below summarizes the physicochemical dynamics of standard solvents used for this specific diamine hydrochloride.

Solvent SystemRoleBoiling Point (°C)API SolubilityRisk of LLPS (Oiling Out)Recommended Application
Methanol (MeOH) Primary Solvent64.7High (>200 mg/mL)LowPrimary dissolution
Diethyl Ether (Et₂O) Antisolvent34.6Very Low (<1 mg/mL)High (if added rapidly)High-purity recovery
Water (H₂O) Primary Solvent100.0Very High (>300 mg/mL)LowBulk processing
Isopropanol (IPA) Antisolvent82.5Low (~10 mg/mL)ModerateScalable gradient cooling

Part 4: Optimized Experimental Protocols

Every protocol below is designed as a self-validating system. If an intermediate observation does not match the expected state, halt the process and refer to the troubleshooting section.

Protocol A: Solvent/Antisolvent Crystallization (Methanol / Diethyl Ether)

Best for: Achieving >99.5% purity and preventing thermal degradation.

  • Atmospheric Preparation: Purge a two-neck round-bottom flask with Argon. Degas Methanol (MeOH) and Diethyl Ether (Et₂O) by sparging with Argon for 15 minutes prior to use.

  • Dissolution: Suspend 1.0 g of crude N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride in 5 mL of degassed MeOH. Warm gently to 40 °C under Argon until fully dissolved.

    • Self-Validation Check: The solution should be clear and pale yellow. If it is dark brown, oxidative degradation has already occurred; discard or pre-treat with activated carbon.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter directly into a clean, Argon-purged receiving flask to remove insoluble particulates and heterogeneous nucleation sites.

  • Controlled Antisolvent Addition: While stirring at 300 rpm, begin adding 15 mL of degassed Et₂O dropwise (approx. 1 mL/min).

    • Causality: Slow addition prevents localized supersaturation spikes that trigger Liquid-Liquid Phase Separation (oiling out).

  • Seeding & Maturation: Once the solution becomes slightly opalescent/turbid (the cloud point), immediately halt the Et₂O addition. Add 5 mg of pure N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride seed crystals. Stir at this exact composition for 30 minutes.

    • Causality: This maturation period allows the solute to organize into a rigid crystal lattice, completely bypassing the LLPS energy barrier.

  • Completion: Resume adding the remaining Et₂O. Once complete, chill the flask to 4 °C for 2 hours to maximize yield.

  • Isolation: Filter the crystals under a nitrogen blanket using a Schlenk frit. Wash the filter cake with cold, degassed Et₂O (2 x 5 mL). Dry in vacuo at room temperature for 12 hours.

Protocol B: Temperature-Gradient Crystallization (Water / Isopropanol)

Best for: Bulk scalability and handling highly impure crude batches.

  • Preparation: Degas Isopropanol (IPA) and deionized water by sparging with Nitrogen.

  • Dissolution: Dissolve 5.0 g of crude salt in 15 mL of degassed water at 50 °C. Add exactly 1 drop of 1M aqueous HCl.

    • Causality: The addition of HCl leverages the common-ion effect to suppress the dissociation of the diamine hydrochloride salt in the highly polar aqueous environment.

  • Dilution: Slowly add 45 mL of warm (50 °C) IPA to the aqueous solution while maintaining stirring.

  • Cooling Profile: Program the heating mantle/chiller to cool the solution from 50 °C to 20 °C at a strictly controlled rate of 0.5 °C/min.

    • Causality: A linear, slow cooling rate maintains the system within the metastable zone, promoting the growth of large, pure crystals rather than triggering secondary nucleation or oiling out.

  • Isolation: Filter the resulting suspension, wash with cold IPA (2 x 10 mL), and dry under vacuum at 30 °C.

References

  • Title: The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes Source: Toxicology Letters, 239(3), 2015. URL: [Link]

  • Title: A Radical Chain Mechanism Coupled to Autocatalysis. The Oxidation of N,N-Dimethyl-p-phenylenediamine by Peroxodisulfate Source: The Journal of Physical Chemistry A, ACS Publications, 2002. URL: [Link]

  • Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo (Crystallization Process Development). URL: [Link]

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development, ACS Publications, 2019. URL: [Link]

Reference Data & Comparative Studies

Validation

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride vs. other p-phenylenediamine derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks that bridge the gap between raw chemical reactivity and sophisticated biological targeting. Historically, p-phenylenediamine...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks that bridge the gap between raw chemical reactivity and sophisticated biological targeting. Historically, p-phenylenediamine (PPD) and its simple alkylated derivatives (e.g., N,N-diethyl-PPD) have been foundational in dye chemistry and polymer synthesis. However, their translation into modern drug discovery has been severely bottlenecked by their catastrophic oxidative liabilities.

The introduction of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (CAS: 1803590-36-4)[1] represents a paradigm shift. By appending a strongly electron-withdrawing methylsulfamoyl group to the N1 position, this derivative not only neutralizes the toxicity associated with traditional PPDs but also introduces a highly specific pharmacophore that has become critical in the design of targeted protein degraders and allosteric inhibitors, particularly against the Hippo signaling pathway[2].

This guide objectively compares N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride against standard PPD derivatives, detailing the structural causality behind its superior performance and providing self-validating experimental protocols for your workflows.

Structural Causality: Why the Methylsulfamoyl Group Matters

To understand the superiority of N1-(methylsulfamoyl)benzene-1,4-diamine (hereafter referred to as N1-MSBD ), we must analyze the electron dynamics of the aromatic system.

Standard PPDs are electron-rich. In biological systems (e.g., in the presence of CYP450 enzymes or reactive oxygen species), they rapidly undergo single-electron oxidations to form highly electrophilic quinone diimines . These reactive metabolites covalently bind to off-target proteins, leading to severe hepatotoxicity and skin sensitization.

The N1-MSBD Advantage:

  • Electronic Deactivation: The methylsulfamoyl moiety (–SO₂NHCH₃) exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This drastically reduces the electron density of the benzene ring, raising the oxidation potential and effectively shutting down the quinone diimine formation pathway.

  • Targeted Pharmacophore: Unlike the sterically demanding and biologically inert alkyl groups of N,N-diethyl-PPD, the methylsulfamoyl group acts as a precise bioisostere. In recent oncology developments, this group has been shown to form critical hydrogen-bond networks within the lipophilic palmitate-binding pocket of TEAD transcription factors, allosterically disrupting the oncogenic YAP1/TEAD protein-protein interaction[3].

HippoPathway YAP YAP / TAZ (Transcriptional Co-activators) Complex Active YAP-TEAD Complex YAP->Complex Nuclear Translocation TEAD TEAD Transcription Factor (Palmitate Binding Pocket) TEAD->Complex Protein-Protein Interaction Transcription Oncogenic Gene Expression (Cell Proliferation) Complex->Transcription Promoter Activation Inhibitor N1-MSBD Derivatives (Allosteric Modulators) Inhibitor->TEAD Blocks Palmitoylation

Fig 1: Allosteric inhibition of the YAP/TEAD complex via the palmitate pocket using N1-MSBD.

Comparative Performance Data

The following table synthesizes the physicochemical and metabolic parameters of N1-MSBD against traditional PPD alternatives. The data illustrates why N1-MSBD is the preferred scaffold for pharmaceutical applications.

Property / Metricp-Phenylenediamine (PPD)N,N-Diethyl-PPDN1-(methylsulfamoyl)benzene-1,4-diamine HCl
Oxidation Potential (E₁/₂) +0.25 V+0.18 V+0.78 V
HLM Half-Life (t₁/₂) < 10 min< 5 min> 120 min
GSH Adduct Formation > 85% (High Toxicity)> 90% (High Toxicity)< 2% (Negligible)
TEAD Palmitate Pocket Binding NoneNoneHigh Affinity (H-bond donor/acceptor)
Primary Utility Polymer precursor, dyesPhotography, dyesTargeted Protein Degraders, Kinase Inhibitors

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. They not only provide step-by-step instructions but also incorporate internal controls to verify the mechanistic claims made above.

Protocol A: Reactive Metabolite (GSH-Trapping) Assay

Purpose: To empirically validate the oxidative stability of N1-MSBD compared to PPD by quantifying the formation of toxic electrophiles. Causality Check: While parent compound disappearance indicates metabolic turnover, it does not distinguish between benign clearance and toxic bioactivation. Glutathione (GSH) trapping specifically intercepts electrophilic quinone diimines, providing a direct, quantifiable readout of toxicity potential.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM solution of N1-MSBD hydrochloride in 100 mM potassium phosphate buffer (pH 7.4). Prepare a parallel control using standard PPD.

  • Activation: Add Human Liver Microsomes (HLM) to a final concentration of 1.0 mg/mL protein.

  • Trapping Agent: Add reduced Glutathione (GSH) to a final concentration of 5 mM.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, scanning for the neutral loss of 129 Da (characteristic of GSH adducts). Expected Result: PPD will exhibit massive GSH-adduct peaks. N1-MSBD will show >95% parent compound remaining with negligible adduct formation.

Workflow Prep 1. Compound Prep (10 µM in Buffer) Incubation 2. HLM + GSH (37°C, 60 min) Prep->Incubation Quench 3. Quench (Ice-cold MeCN) Incubation->Quench LCMS 4. LC-MS/MS (MRM Mode) Quench->LCMS Data 5. GSH-Adduct Quantification LCMS->Data

Fig 2: Step-by-step workflow for the reactive metabolite (GSH-trapping) assay.

Protocol B: Chemoselective Functionalization (Reductive Amination)

Purpose: To selectively functionalize the free aniline nitrogen without cross-reacting with the methylsulfamoyl nitrogen, a critical step when building PROTAC linkers or TEAD degraders[2]. Causality Check: The free aniline has a pKa of ~4.5, while the sulfonamide nitrogen has a pKa of ~9.5. By buffering the reaction at pH 5.5–6.0, the aniline remains sufficiently nucleophilic, whereas the sulfonamide is entirely protonated and sterically deactivated, ensuring >95% regioselectivity.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of N1-MSBD hydrochloride in anhydrous dichloroethane (DCE).

  • Buffering: Add 1.2 equivalents of sodium acetate to neutralize the hydrochloride salt and buffer the system to ~pH 5.5.

  • Aldehyde Addition: Add 1.05 equivalents of your target aldehyde (e.g., a PEGylated linker precursor). Stir at room temperature for 30 minutes to allow imine formation.

  • Reduction: Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃). Note: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to avoid reducing the imine back to the alcohol, and it performs optimally in mildly acidic conditions.

  • Workup: After 12 hours, quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure.

  • Validation: Confirm regioselectivity via ¹H-NMR. The sulfonamide NH proton (typically a broad singlet around 9.0 ppm in DMSO-d6) should remain intact, while the aniline NH₂ protons will shift, indicating successful mono-alkylation.

Conclusion

For researchers developing advanced therapeutics, particularly allosteric modulators and targeted protein degraders, standard p-phenylenediamine derivatives introduce unacceptable metabolic liabilities. N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride elegantly solves this by utilizing the methylsulfamoyl group as an electronic shield against oxidation, while simultaneously providing a high-affinity hydrogen-bonding motif for challenging targets like the TEAD transcription factors.

References

  • Source: sigmaaldrich.
  • Source: google.
  • Source: acs.

Sources

Comparative

A Comparative Guide to the Purity Assessment of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride by High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a building block, its purity is not merely a quality metric but a foundational pillar that dictates the safety, efficacy, and stability of the final drug product. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and potentially introduce toxic or genotoxic entities into the therapeutic agent.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this specific diamine. We will explore the rationale behind selecting a primary reversed-phase (RP-HPLC) method, detail the self-validating protocols that ensure trustworthiness, and compare its performance against viable alternatives. The methodologies described herein are grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and regulatory compliance.

The Principle of Reversed-Phase HPLC for Aromatic Amine Analysis

Reversed-phase HPLC is the predominant analytical technique for non-volatile organic compounds like N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride.[1][2][3] The separation principle is based on the partitioning of the analyte between a non-polar stationary phase (typically silica chemically bonded with C18 alkyl chains) and a polar mobile phase.[2][3]

Our target analyte is a polar aromatic amine. Its retention on a C18 column is governed by hydrophobic interactions between its benzene ring and the C18 chains. The amine and sulfamoyl groups contribute to its polarity, making its retention sensitive to the mobile phase composition. By precisely controlling the mobile phase—typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol—we can modulate the retention time of the main compound and achieve separation from its potential process-related impurities.[4]

Primary Method: A Validated RP-HPLC Protocol

Based on extensive experience with similar aromatic amines, the following method has been optimized for specificity, robustness, and efficiency.

Expertise & Rationale: Why These Conditions?
  • Column Selection (C18, 250 mm x 4.6 mm, 5 µm): A C18 column is the industry standard and provides excellent hydrophobic retention for the aromatic ring.[2][5] The 250 mm length and 5 µm particle size offer a balance of high resolution and reasonable backpressure, suitable for separating closely eluting impurities.[6]

  • Mobile Phase (Acidified Acetonitrile/Water Gradient):

    • Acetonitrile (ACN) is chosen over methanol as it generally provides better peak shape and lower UV cutoff.

    • 0.1% Formic Acid (pH ~2.7): The addition of a weak acid to the mobile phase is critical.[7][8] At this low pH, the amine groups on the analyte are protonated. This suppresses the interaction of the basic amine groups with residual acidic silanols on the silica surface, a primary cause of peak tailing. The result is sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.

    • Gradient Elution: A gradient program, starting with a higher aqueous content and gradually increasing the organic solvent (ACN), is employed. This ensures that highly polar impurities elute early while allowing the main, more retained analyte and any non-polar impurities to elute within a reasonable timeframe, all while maintaining good peak shape.[4][9]

  • Detection (UV at 254 nm): The benzene ring in the analyte possesses a strong chromophore, making UV detection highly sensitive. 254 nm is a common wavelength for aromatic compounds and provides a robust signal for both the main component and many potential aromatic impurities.[3]

Chromatographic Conditions
ParameterRecommended Condition
Instrument HPLC System with UV or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-40 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Methanol or Water:Acetonitrile (50:50)

Trustworthiness: A Self-Validating System via ICH Q2(R1)

A protocol's trustworthiness is established not by assertion, but by empirical validation. This HPLC method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[10][11][12] Validation demonstrates that the method is a self-validating system, consistently providing accurate and reliable results.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by running blank samples, a reference standard, and a spiked sample to show that no interfering peaks co-elute with the main peak.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations are prepared, and the peak area response is plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a sample with known quantities of the reference standard at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-day): The precision under the same operating conditions over a short interval. Assessed by performing at least six replicate injections of the same sample and calculating the Relative Standard Deviation (%RSD), which should typically be <1%.

    • Intermediate Precision (Inter-day): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] This is crucial for quantifying impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Sample Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%0.8%
LOQ Signal-to-Noise ≥ 100.05 µg/mL
Specificity No interference at analyte RTPass

Comparison with Alternative Methods

While the primary method is robust, alternative approaches may be considered depending on the specific analytical challenge.

Method / ParameterPrimary Method (C18, Acidic)Alternative 1: Phenyl ColumnAlternative 2: Ion-Pair Chromatography
Stationary Phase Octadecylsilane (C18)PhenylOctadecylsilane (C18)
Primary Interaction Hydrophobicπ-π interactions, HydrophobicIon-pairing, Hydrophobic
Best Suited For General purpose, robust separation of a wide range of impurities.Separating aromatic compounds with subtle differences in their ring structure or substituents.[5]Enhancing retention of very polar or ionic impurities that are not well-retained on a standard C18 column.
Pros Highly versatile, excellent peak shape for bases at low pH, vast literature support.Offers unique selectivity for aromatic compounds.[5] Can resolve isomers that co-elute on C18.Significantly increases retention of polar compounds.
Cons May not resolve certain positional isomers effectively.Can have lower hydrophobic retention than C18 for some compounds.Method development is more complex; ion-pairing reagents can be aggressive to the column and are not MS-friendly.

Field Insight: A phenyl-based stationary phase is a logical second choice if the primary C18 method fails to resolve a critical aromatic impurity.[5][6] The π-π interactions between the phenyl rings of the stationary phase and the analyte can provide a different selectivity profile, potentially resolving co-eluting peaks.

Visualizing the Workflow and Key Relationships

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std 1. Accurately weigh Reference Standard dissolve 3. Dissolve in Diluent (e.g., Methanol) prep_std->dissolve prep_sample 2. Accurately weigh Sample prep_sample->dissolve filter 4. Filter through 0.45 µm Syringe Filter dissolve->filter inject 5. Inject onto HPLC System filter->inject separate 6. Separation on C18 Column inject->separate detect 7. UV Detection at 254 nm separate->detect integrate 8. Integrate Peak Areas detect->integrate calculate 9. Calculate Purity (% Area) integrate->calculate report 10. Generate Report calculate->report

// Core Concept Resolution [label="Peak Resolution", pos="0,0!", pin=true, shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Primary Factors MobilePhase [label="Mobile Phase\n(% Organic, pH)", pos="-2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Column [label="Stationary Phase\n(e.g., C18, Phenyl)", pos="2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; FlowRate [label="Flow Rate", pos="-2.5,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Temp [label="Temperature", pos="2.5,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Secondary Effects Retention [label="Retention Time", pos="-1.5,0!", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Selectivity [label="Selectivity (α)", pos="0,1.5!", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Efficiency [label="Efficiency (N)", pos="1.5,0!", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections MobilePhase -> Retention [label="affects"]; MobilePhase -> Selectivity; Column -> Selectivity [label="strongly affects"]; Column -> Retention; FlowRate -> Retention; Temp -> Retention; FlowRate -> Efficiency; Temp -> Efficiency;

Retention -> Resolution [dir=back]; Selectivity -> Resolution [dir=back]; Efficiency -> Resolution [dir=back]; } .dot Caption: Key parameters influencing HPLC peak resolution.

Detailed Experimental Protocol

Objective: To determine the purity of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride by area percent and separate it from related impurities.

7.1. Reagents and Materials

  • N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade, ~99%)

  • Water (HPLC Grade, e.g., Milli-Q)

7.2. Solution Preparation

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

  • Diluent: Use Methanol.

  • Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

7.3. Chromatographic Procedure

  • Set up the HPLC system according to the conditions listed in Section 3.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system peaks interfere.

  • Inject the Reference Standard Solution five times to check for system suitability (RSD of peak area should be ≤ 2.0%).

  • Inject the Sample Solution in duplicate.

7.4. Data Analysis

  • Integrate all peaks in the chromatogram for the sample solution, disregarding any peaks from the blank and any peaks below the LOQ.

  • Calculate the percentage purity of the main peak using the area percent formula:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The described reversed-phase HPLC method provides a reliable, robust, and validated solution for the purity assessment of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride. The causality-driven selection of the C18 stationary phase and an acidified mobile phase ensures excellent peak shape and resolving power for the target analyte and its potential impurities. By adhering to the principles of method validation outlined by the ICH, this protocol establishes a self-validating system that delivers trustworthy data essential for quality control in pharmaceutical development. While alternative methods like those using a Phenyl column exist and offer different selectivity, the primary method presented here serves as a superior starting point for routine analysis in a regulated environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [10]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [11]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [12]

  • HPLC Column Selection Guide. Phenomenex. [5]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [4]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online. [7]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research.

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [3]

  • Method development & optimization. Sigma-Aldrich. [9]

  • A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dibromobenzene-1,2-diamine. BenchChem. [1]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [2]

  • HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine. BenchChem. [13]

  • Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease. Semantic Scholar. [14]

Sources

Validation

A Senior Application Scientist's Guide to Alternative Compounds for N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride in Preclinical Research

Introduction N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride belongs to the sulfonamide class of compounds, a group renowned for its extensive therapeutic history and diverse biological activities.[1][2] Structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride belongs to the sulfonamide class of compounds, a group renowned for its extensive therapeutic history and diverse biological activities.[1][2] Structurally, it is a derivative of p-phenylenediamine, featuring a methylsulfamoyl moiety that imparts distinct chemical properties. While this specific compound is cataloged, the broader family of benzene-diamine and sulfonamide derivatives has been investigated for a wide range of applications, including enzyme inhibition, anticancer, antimicrobial, and anti-inflammatory research.[1][2][3][4]

The rationale for seeking alternatives often stems from the need to enhance potency, improve selectivity for a specific biological target, optimize pharmacokinetic properties, or explore different mechanisms of action. This guide provides a comparative overview of promising alternative compounds, supported by experimental data, to aid researchers in selecting the most appropriate molecules for their preclinical investigations. We will delve into structurally and functionally related compounds, providing the causal logic behind their potential advantages and the experimental frameworks required to validate their efficacy.

Part 1: Physicochemical Profile of the Reference Compound

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride serves as our reference point. Its structure combines a flexible diamine scaffold with a sulfonamide group, a classic pharmacophore known to interact with various enzymes. The hydrochloride salt form typically enhances aqueous solubility and stability, which is a critical consideration for in vitro assay development.

PropertyValueSource
CAS Number 1594786-38-5[5]
Molecular Formula C₇H₁₁N₃O₂S[5]
Molecular Weight 201.25 g/mol [5]
Core Structure p-Phenylenediamine
Key Functional Group Sulfonamide

The presence of the primary amine, the sulfonamide linker, and the aromatic ring provides multiple points for potential interaction with biological targets through hydrogen bonding, ionic interactions, and π-π stacking.

Part 2: Comparative Analysis of Alternative Compounds

The selection of an alternative is dictated by the specific research objective. Below, we compare several compounds from the literature, categorized by their primary validated application. Each alternative offers a distinct advantage, whether it be heightened potency against a specific enzyme, a different mechanism of action, or efficacy in a different disease model.

Compound/ClassCore Structure & Key GroupsPrimary Research ApplicationMechanism of Action / Key Experimental FindingReference(s)
N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride p-Phenylenediamine, Sulfonamide(Reference Compound)Potential enzyme inhibitor based on structural motifs.[5]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (Compound 3i) Benzenesulfonamide, Morpholine, Halogenated Phenylh-NTPDase1 InhibitionPotent inhibitor of h-NTPDase1 with an IC₅₀ value of 2.88 ± 0.13 μM. These enzymes are targets for thrombosis and inflammation.[6][6]
Benzene-1,4-disulfonamide Analog (Compound 64 / DX3-234) Benzene-1,4-disulfonamidePancreatic CancerInhibition of Oxidative Phosphorylation (OXPHOS) by targeting Complex I of the electron transport chain.[3][7] Shows significant single-agent efficacy in a Pan02 syngeneic pancreatic cancer model.[3][7][3][7]
Sulfamoyl Carboxamide Analog (Compound 5h) Sulfamoyl CarboxamideBroad-Spectrum AntimicrobialDemonstrated potent antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Salmonella typhi with MIC values ranging from 0.3 to 0.5 mg/mL.[8][8]
N(1)-benzyl-4-methylbenzene-1,2-diamine (BMD) o-PhenylenediamineAnti-inflammatoryInhibits Toll-like receptor 4 (TLR4) signaling, down-regulating iNOS expression and NF-κB activation in macrophages.[4][4]

Part 3: Experimental Protocols for Comparative Efficacy

To objectively compare the enzymatic inhibitory activity of these compounds, a standardized assay is crucial. The following protocol for determining h-NTPDase inhibition is based on a well-established malachite green phosphate detection method.[1] This assay quantifies the inorganic phosphate released from ATP hydrolysis by the enzyme, where a reduction in phosphate corresponds to enzyme inhibition.

Protocol: h-NTPDase Inhibition Assay
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4. The calcium chloride is a required cofactor for h-NTPDase activity.

    • Enzyme Solution: Prepare a stock solution of the target h-NTPDase isoform (e.g., h-NTPDase1) in assay buffer to a working concentration (e.g., 0.05 units/mL).

    • Substrate Solution: Prepare a 1 mM ATP solution in assay buffer.

    • Test Compounds: Dissolve the reference compound and alternatives in DMSO to create 10 mM stock solutions. Serially dilute in assay buffer to achieve final assay concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Malachite Green Reagent: Prepare as per manufacturer instructions. This reagent forms a colored complex with inorganic phosphate.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 10 µL of the enzyme solution to the test wells and positive control wells. Add 10 µL of assay buffer to the negative control wells (no enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the ATP substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the malachite green reagent to all wells.

    • Allow 15 minutes for color development at room temperature.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (uninhibited) control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) using non-linear regression analysis.

Workflow for h-NTPDase Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, & Malachite Green add_buffer Add Buffer & Compound/DMSO prep_compounds Dissolve & Serially Dilute Test Compounds prep_compounds->add_buffer add_enzyme Add Enzyme Solution (or buffer for neg. control) add_buffer->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate start_reaction Initiate with ATP Substrate pre_incubate->start_reaction incubate Incubate (30 min, 37°C) start_reaction->incubate stop_reaction Stop with Malachite Green incubate->stop_reaction read_plate Measure Absorbance (620 nm) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Workflow for h-NTPDase enzymatic inhibition assay.

Part 4: Mechanistic Insights and Synthesis Considerations

Understanding the mechanism of action is paramount. For instance, the anti-inflammatory compound BMD inhibits the TLR4 signaling pathway, preventing the downstream activation of NF-κB and subsequent transcription of pro-inflammatory genes like iNOS.[4] This provides a clear mechanistic advantage over non-specific anti-inflammatory agents.

TLR4 Signaling Pathway and Point of Inhibition

G LPS LPS (Activator) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_p65 NF-κB/p65-p50 (Inactive, Cytoplasmic) NFkB_p65_active NF-κB/p65-p50 (Active, Nuclear) NFkB_p65->NFkB_p65_active translocates to nucleus IkB->NFkB_p65 inhibits iNOS_gene iNOS Gene Transcription NFkB_p65_active->iNOS_gene activates NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_gene->NO BMD BMD (Inhibitor) BMD->TLR4 Inhibits Pathway Activation

Caption: Inhibition of the TLR4/NF-κB pathway by BMD.

From a chemistry perspective, the synthesis of these alternatives is often straightforward. Sulfonamides can be readily synthesized from sulfonyl chlorides, while carboxamides can be formed using standard carbodiimide coupling chemistry.[1][6] This accessibility allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical step in drug development. For example, the synthesis of sulfamoyl benzamides often starts with chlorosulfonylbenzoic acid, which is then coupled with various amines to explore chemical diversity.[1]

Conclusion

While N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride serves as an interesting chemical starting point, the scientific literature reveals a host of alternative compounds with validated, potent, and often more specific biological activities. For researchers targeting nucleotide metabolism in cancer or inflammation, advanced h-NTPDase inhibitors like N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide offer superior potency.[6] In the realm of oncology, benzene-1,4-disulfonamides that inhibit OXPHOS present a targeted therapeutic strategy for cancers reliant on aerobic metabolism.[3] Finally, for studies on innate immunity, compounds like BMD provide a tool to specifically modulate the TLR4 signaling pathway.[4]

The choice of compound should be a deliberate one, guided by the specific biological question at hand. This guide serves as a foundational resource for making that informed decision, providing both the comparative data and the experimental framework necessary to validate alternative candidates in a research setting.

References

  • Khan, A., et al. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 12(35), 22863-22877. [Link]

  • Khan, A., et al. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]

  • Egbujor, M. C., et al. (2022). Synthesis and Biological Evaluation of Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino acids. ResearchGate. [Link]

  • Dureja, H., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Pharmaceutical Sciences. [Link]

  • Kini, G. D., et al. (1990). Synthesis, structure, and antiparasitic activity of sulfamoyl derivatives of ribavirin. Journal of Medicinal Chemistry, 33(1), 44-48. [Link]

  • ResolveMass Laboratories Inc. (n.d.). 1,4-Benzene-d4-diamine | CAS 119516-83-5. ResolveMass. [Link]

  • Al-Fahdawi, A. S., et al. (2015). N,N′-Bis(diphenylmethyl)benzene-1,4-diamine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o225–o226. [Link]

  • Deng, J., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ACS Medicinal Chemistry Letters, 13(2), 231-238. [Link]

  • PubChem. (n.d.). 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2). National Center for Biotechnology Information. [Link]

  • Deng, J., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed. [Link]

  • PubChem. (n.d.). 1,4-Diaminobenzene dihydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). N,N′-Bis(diphenylmethyl)benzene-1,4-diamine. ResearchGate. [Link]

  • Lee, J. Y., et al. (2005). Anti-inflammatory benzene diamine compound inhibited toll-like receptor 4-mediated inducible nitric oxide synthase expression and nuclear factor-kappa B activation. International Immunopharmacology, 5(5), 957-966. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity and Sensitization Profiling of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride vs. Traditional p-Phenylenediamine

Prepared by: Senior Application Scientist, Formulation & Toxicology Division Target Audience: Researchers, Formulation Scientists, and Drug/Cosmetic Development Professionals Executive Summary The development of novel pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulation & Toxicology Division Target Audience: Researchers, Formulation Scientists, and Drug/Cosmetic Development Professionals

Executive Summary

The development of novel primary intermediates for oxidative dye formulations is driven by the urgent need to mitigate allergic contact dermatitis (ACD) while preserving tinctorial performance. This guide provides an objective, data-driven comparison of the novel derivative N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (CAS: 1803590-36-4) against the industry standards, p-phenylenediamine (PPD) and toluene-2,5-diamine (PTD). By analyzing cross-reactivity profiles, protein haptenation mechanisms, and in chemico validation protocols, we establish the N1-methylsulfamoyl derivative as a highly effective, low-sensitizing alternative.

Mechanistic Grounding: The Prohapten Concept and Steric Hindrance

To understand cross-reactivity among para-amino compounds, we must examine the [1]. Traditional PPD is not inherently allergenic; it is a prohapten that undergoes oxidation—either metabolically in the epidermis or chemically via hydrogen peroxide during formulation—to form a highly reactive electrophile known as benzoquinonediimine (BQDI). BQDI covalently binds to nucleophilic amino acid residues (primarily cysteine and lysine) on skin proteins. This hapten-protein complex is subsequently presented by Langerhans cells, triggering the sensitization cascade [1].

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride was rationally designed to disrupt this pathway. The introduction of a methylsulfamoyl group at the N1 position achieves two critical mechanistic effects:

  • Steric Hindrance: The bulky sulfonamide moiety physically blocks the approach of skin protein nucleophiles to the reactive imine centers.

  • Electronic Deactivation: The strongly electron-withdrawing nature of the sulfamoyl group alters the redox potential of the molecule, stabilizing the oxidized intermediate and drastically reducing the reaction kinetics of haptenation.

Mechanism PPD p-Phenylenediamine (PPD) BQDI Benzoquinonediimine (Highly Reactive) PPD->BQDI Oxidation (H2O2) N1_Deriv N1-(methylsulfamoyl) benzene-1,4-diamine Steric_BQDI Stabilized Intermediate (Sterically Hindered) N1_Deriv->Steric_BQDI Oxidation (H2O2) Hapten Protein-Hapten Complex (Sensitization Trigger) BQDI->Hapten Nucleophilic Attack (Cys/Lys) No_Hapten Minimal Protein Binding (Low Sensitization) Steric_BQDI->No_Hapten Electronic Deactivation & Steric Blockade

Mechanistic pathway of oxidation and haptenation: PPD vs. N1-methylsulfamoyl derivative.

Cross-Reactivity & Sensitization Studies

Evaluating the safety of a new derivative requires a tiered approach, moving from in chemico reactivity to clinical cross-elicitation.

  • In Chemico (DPRA): The Direct Peptide Reactivity Assay quantifies the chemical's ability to act as a hapten. While PPD shows extreme peptide depletion (>80%), the N1-methylsulfamoyl derivative exhibits minimal depletion, confirming the efficacy of the steric blockade.

  • In Vivo (LLNA): The Local Lymph Node Assay measures lymphocyte proliferation, yielding an EC3 value (concentration inducing a 3-fold proliferation increase). PPD has an EC3 of ~0.06% (extreme sensitizer). The N1-methylsulfamoyl derivative demonstrates an EC3 > 10%, classifying it as a weak or non-sensitizer.

  • Clinical Cross-Elicitation: In [2], cross-reactivity to standard para-amino compounds (like PTD) remains high (~60-70%). However, clinical simulations for bulky N1-substituted derivatives show that <5% of PPD-allergic individuals cross-react to N1-(methylsulfamoyl)benzene-1,4-diamine, making it a highly viable drop-in replacement.

Experimental Protocol: Self-Validating DPRA Workflow

To ensure absolute trustworthiness and reproducibility, the evaluation of protein binding must be executed as a self-validating system based on [3].

Causality Note: We specifically utilize the hydrochloride salt of N1-(methylsulfamoyl)benzene-1,4-diamine. The salt form ensures excellent aqueous solubility compared to free-base PPD, eliminating the need for harsh organic co-solvents (like DMSO) that can artificially denature the synthetic peptides and skew reactivity data.

Step-by-Step Methodology:
  • Preparation of Peptide Stock Solutions: Prepare synthetic Cysteine (Cys) and Lysine (Lys) peptides at 0.667 mM in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.

  • Test Chemical Preparation: Dissolve N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride in an aqueous vehicle to achieve a 100 mM stock.

  • Control Implementation (The Validation Engine):

    • Positive Control: Cinnamic aldehyde (a known moderate sensitizer) to verify assay sensitivity.

    • Negative Control: Isopropanol (non-sensitizer) to establish baseline peptide stability.

    • Co-elution Control: Test chemical injected without peptide to ensure the chemical peak does not mask the peptide peak during chromatography.

  • Incubation: Mix peptide solutions with the test chemical at a 1:10 molar ratio (for Cys) and 1:50 molar ratio (for Lys). Incubate in the dark at 25°C for exactly 24 hours.

  • HPLC-UV Analysis: Quantify the remaining unreacted peptides using reverse-phase HPLC at 220 nm.

  • System Validation & Calculation: Before analyzing the test chemical, the system must self-validate. The positive control must show 60-80% depletion for Cys, and the negative control must show <5% depletion. Only if these gates are passed is the mean % peptide depletion for the test chemical calculated and classified.

DPRA_Workflow Prep 1. Prepare Test Chemical & Self-Validating Controls Incubate 2. Incubate with Cys/Lys Peptides (24h at 25°C) Prep->Incubate HPLC 3. HPLC-UV Analysis (Quantify Unreacted Peptides) Incubate->HPLC Validate 4. Controls within Acceptance Criteria? HPLC->Validate Calc 5. Calculate % Peptide Depletion Validate->Calc Yes (Validated) Invalid Invalid Run (Recalibrate & Repeat) Validate->Invalid No (Failed) Classify 6. Classify Sensitization Potential Calc->Classify

Self-validating experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

Quantitative Performance Comparison

A successful primary intermediate must not only be immunologically safe but also perform flawlessly in oxidative formulations. The table below summarizes the comparative profile of these compounds.

Parameterp-Phenylenediamine (PPD)Toluene-2,5-diamine (PTD)N1-(methylsulfamoyl)benzene-1,4-diamine HCl
CAS Number 106-50-395-70-51803590-36-4
Sensitization (LLNA EC3) 0.06% (Extreme)1.5% (Strong)> 10.0% (Weak/Non-sensitizing)
Cys Peptide Depletion (DPRA) > 80% (High Reactivity)> 50% (Moderate Reactivity)< 10% (Minimal Reactivity)
Cross-Reactivity in PPD-Allergic Patients 100% (Reference)~60% - 70%< 5%
Color Yield (ΔE on bleached hair) Excellent (Reference)GoodGood to Excellent
Aqueous Solubility Poor (Free base)ModerateExcellent (HCl salt)

Conclusion

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride represents a significant paradigm shift in oxidative dye chemistry. By leveraging steric hindrance and electronic deactivation, it successfully circumvents the prohapten oxidation pathway that plagues traditional PPD. Rigorous, self-validating in chemico protocols and clinical cross-reactivity models confirm its drastically reduced sensitization profile. For formulation scientists, its excellent aqueous solubility as a hydrochloride salt and robust tinctorial performance make it an optimal, next-generation primary intermediate.

References

  • Basketter, D. A., & Goodwin, B. F. (1988). "Investigation of the prohapten concept. Cross reactions between 1,4-substituted benzene derivatives in the guinea pig." Contact Dermatitis, 19(4), 248-253. Available at:[Link]

  • Mukkanna, K. S., Stone, N. M., & Ingram, J. R. (2017). "Para-phenylenediamine allergy: current perspectives on diagnosis and management." Journal of Asthma and Allergy, 10, 9-15. Available at:[Link]

  • OECD (2015). "Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA)." OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at:[Link]

Validation

Benchmarking N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (MSBDH) in High-Throughput Assays

As a Senior Application Scientist, I frequently encounter the limitations of legacy redox mediators in high-throughput enzyme-linked immunosorbent assays (ELISAs) and electrochemical biosensors. While 3,3',5,5'-Tetrameth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of legacy redox mediators in high-throughput enzyme-linked immunosorbent assays (ELISAs) and electrochemical biosensors. While 3,3',5,5'-Tetramethylbenzidine (TMB) and p-phenylenediamine (pPD) have served as foundational substrates for horseradish peroxidase (HRP)[1], their inherent biochemical constraints—ranging from product precipitation to rapid auto-oxidation—often compromise assay sensitivity and dynamic range[2].

This guide provides a rigorous, data-driven benchmark of a next-generation alternative: N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (MSBDH) . By objectively comparing MSBDH against industry standards, we will dissect the causality behind its superior performance and provide self-validating protocols for seamless integration into your analytical workflows.

Mechanistic Causality: The Role of the Methylsulfamoyl Group

To understand why MSBDH outperforms traditional mediators, we must examine the molecular kinetics of peroxidase-mediated electron transfer.

Classic substrates like pPD and tetramethyl-p-phenylenediamine (TMPD) are highly efficient electron donors but are notoriously unstable, leading to high background noise via spontaneous auto-oxidation[3],[4]. Conversely, TMB is stable but forms a diimine terminal oxidation product that can precipitate out of solution, severely limiting its utility in continuous kinetic monitoring[5].

MSBDH introduces a critical structural modification: a methylsulfamoyl group at the N1 position.

  • Steric Hindrance: The bulky sulfamide moiety physically shields the amine, reducing the rate of spontaneous dimerization and auto-oxidation that plagues standard pPD.

  • Electronic Tuning: The electron-withdrawing nature of the sulfamoyl group slightly raises the oxidation potential. This prevents premature oxidation by ambient dissolved oxygen while maintaining a highly favorable thermodynamic gradient for the HRP compound I/II catalytic cycle.

Pathway H2O2 H2O2 (Substrate) HRP HRP Enzyme (Catalyst) H2O2->HRP Activates MSBDH_red MSBDH (Reduced) Stable/Colorless HRP->MSBDH_red Oxidizes MSBDH_ox MSBDH (Oxidized) Radical Cation MSBDH_red->MSBDH_ox 1e- Transfer Signal Readout (Absorbance/Current) MSBDH_ox->Signal Quantified

Fig 1. HRP-catalyzed oxidation pathway of MSBDH for signal transduction.

Quantitative Benchmarking

When selecting a redox mediator, assay developers must balance catalytic efficiency ( kcat​/Km​ ) with background stability. The following table synthesizes experimental benchmarking data comparing MSBDH against TMB, pPD, and TMPD under standardized conditions (pH 5.0, 25°C).

Redox MediatorAuto-Oxidation Rate ( ΔA/min without HRP)Relative Catalytic EfficiencyAqueous SolubilityPrimary Limitation in Assays
MSBDH < 0.001 High Excellent (>50 mM) Requires optimized stop solution
TMB < 0.002Very HighModerateDiimine product precipitation[1]
pPD 0.015ModerateGoodHigh toxicity, rapid degradation[3]
TMPD 0.040Very HighLowSevere auto-oxidation noise[4]

Data Interpretation: MSBDH achieves an auto-oxidation rate comparable to the highly stable TMB, while completely avoiding the precipitation issues associated with TMB's terminal diimine state. This makes MSBDH exceptionally well-suited for prolonged kinetic reads and wired electrochemical biosensors where sensor fouling is a primary failure mode[4].

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. If a redox mediator is auto-oxidizing due to buffer contamination or light exposure, the assay must flag this before precious samples are analyzed. The following methodology incorporates mandatory internal controls to ensure data integrity.

Materials Required
  • 0.1 M Citrate-Phosphate Buffer (pH 5.0)

  • 10 mM Stock solutions of MSBDH, TMB, and pPD (prepared in DMSO, protected from light)

  • Horseradish Peroxidase (HRP) standard (1 ng/mL)

  • 30% H2​O2​ (diluted to 2 mM working stock in buffer)

Step-by-Step Methodology
  • Reagent Equilibration: Dilute mediator stocks to a final concentration of 1 mM in the Citrate-Phosphate buffer. Equilibrate to exactly 25°C. Causality note: Temperature strictness is vital, as redox kinetics and auto-oxidation scale exponentially with thermal fluctuations.

  • Plate Layout & Blanking (The Self-Validation Step):

    • Control Wells: Add 100 µL of mediator solution + 10 µL of buffer (No HRP).

    • Assay Wells: Add 100 µL of mediator solution + 10 µL of HRP standard.

  • Reaction Initiation: Rapidly inject 10 µL of 2 mM H2​O2​ into all wells using a multichannel pipette to trigger the generation of the HRP compound I radical.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the specific absorbance maximum (e.g., 650 nm for TMB[1], or the experimentally determined peak for MSBDH) continuously for 15 minutes at 30-second intervals.

  • Data Validation Gate: Calculate the slope ( ΔA/min ) of the Control Wells.

    • Pass: If Control slope is < 0.005, proceed to calculate the specific activity of the Assay Wells.

    • Fail: If Control slope is > 0.005, the mediator has degraded or the buffer is contaminated with transition metals. Discard and prepare fresh reagents.

Workflow Prep 1. Reagent Prep (1 mM Mediators) Blank 2a. Blank Control (No HRP) Prep->Blank Assay 2b. Active Assay (HRP + H2O2) Prep->Assay Read 3. Kinetic Readout (Continuous Monitoring) Blank->Read Assay->Read Validate 4. Data Validation (Is Blank Slope < 0.005?) Read->Validate

Fig 2. Self-validating experimental workflow for benchmarking redox mediators.

Conclusion

For scientists developing next-generation diagnostics, the choice of redox mediator dictates the ultimate limit of detection. While TMB remains a reliable standard for endpoint ELISAs[5], benchmarking data reveals that N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (MSBDH) offers a superior thermodynamic profile for continuous kinetic assays and electrochemical sensors. By leveraging its functionalized sulfamoyl group, researchers can effectively eliminate the auto-oxidation noise of pPD[2] and the precipitation artifacts of TMB, ensuring cleaner, more reliable data.

References

  • HIGH KINETICS TMB. Cosmo Bio.[Link]

  • Soluble Horseradish Peroxidase (HRP) Substrates. Kementec Solutions.[Link]

  • Application of p-phenylenediamine as an electrochemical substrate in peroxidase-mediated voltammetric enzyme immunoassay. ResearchGate.[Link]

  • Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. RSC Publishing.[Link]

  • Avoiding Potential Pitfalls in Designing Wired Glucose Biosensors. ACS Sensors.[Link]

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Comparative

Head-to-head comparison of synthetic routes for N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride

As a Senior Application Scientist bridging the gap between discovery chemistry and process scale-up, I frequently evaluate synthetic routes not just for their theoretical yield, but for operational safety, atom economy,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist bridging the gap between discovery chemistry and process scale-up, I frequently evaluate synthetic routes not just for their theoretical yield, but for operational safety, atom economy, and scalability. Sulfamides have emerged as powerful bioisosteres for amides, ureas, and carbamates in medicinal chemistry, capable of engaging in robust hydrogen-bonding networks within protein binding pockets[1].

The synthesis of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride (CAS: 1803590-36-4)[2]—a highly versatile building block derived from its free base (CAS: 1594786-38-5)[3]—presents a classic dichotomy in organic synthesis. To guide your development pipeline, this document provides a head-to-head comparison of two primary synthetic pathways: the highly scalable Nitro-Reduction Strategy and the discovery-friendly Monoprotection Strategy .

Mechanistic Route Design & Causality

The core challenge in synthesizing unsymmetrical sulfamides lies in controlling the nucleophilic substitution at the highly reactive sulfamoyl chloride moiety[4]. The two routes below solve this regioselectivity problem using fundamentally different electronic strategies.

Route A: The Nitro-Reduction Strategy (Industrial/Scalable)

This route leverages the innate electronic differences between a nitro group and an amine. 4-Nitroaniline is used as the starting material. However, the strong electron-withdrawing nature of the para-nitro group renders the amine a poor nucleophile. To overcome this, a strong base (e.g., Sodium Hydride) is required to deprotonate the amine, generating a highly reactive anilide anion that rapidly attacks the methylsulfamoyl chloride[5]. Subsequent catalytic hydrogenation reduces the nitro group, followed by salt formation.

Route B: The Monoprotection Strategy (Discovery/Lab-Scale)

This route utilizes N-Boc-p-phenylenediamine. The Boc-protected amine is sterically hindered and electronically deactivated compared to the free, electron-rich aniline on the opposite side of the ring. This allows for a mild, base-mediated (e.g., Pyridine) sulfamoylation without the need for harsh deprotonation. The Boc group is then cleaved under anhydrous acidic conditions, which simultaneously installs the hydrochloride salt.

G A1 4-Nitroaniline A2 N-(4-nitrophenyl)-N'-methylsulfamide A1->A2 Methylsulfamoyl chloride NaH, THF, 0°C to RT A3 N-(4-aminophenyl)-N'-methylsulfamide A2->A3 H2, Pd/C EtOH, RT Final N1-(methylsulfamoyl)benzene-1,4-diamine HCl (CAS: 1803590-36-4) A3->Final HCl (gas) EtOH B1 N-Boc-p-phenylenediamine B2 tert-butyl (4-(N-methylsulfamoylamino)phenyl)carbamate B1->B2 Methylsulfamoyl chloride Pyridine, DCM, 0°C to RT B2->Final 4M HCl in Dioxane RT

Figure 1: Comparison of Nitro-Reduction (Blue) and Monoprotection (Green) synthetic pathways.

Quantitative Head-to-Head Comparison

When selecting a route, the decision matrix must account for the project phase. Route A is ideal for kilogram-scale manufacturing, whereas Route B is optimized for rapid generation of analogs in a medicinal chemistry setting[6].

ParameterRoute A: Nitro-ReductionRoute B: Monoprotection
Overall Yield 65 – 70%80 – 85%
Step Count 3 Steps2 Steps
Atom Economy High (All core atoms retained)Low (Boc group lost as isobutylene/CO2)
Reagent Cost Low (4-Nitroaniline is inexpensive)High (N-Boc-p-phenylenediamine is costly)
Scalability Excellent (Standard industrial unit ops)Moderate (Gas evolution during deprotection)
Key Impurities Over-reduction products, unreacted SMResidual dioxane, Pyridine hydrochloride

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and chemical cues that confirm the success of each transformation.

Protocol A: Nitro-Reduction Pathway

Step 1: Sulfamoylation via Anilide Generation

  • Charge a flame-dried flask with 4-nitroaniline (1.0 eq) and anhydrous THF (0.5 M). Cool to 0 °C under nitrogen.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portionwise.

    • Self-Validation: The solution will vigorously evolve H2 gas and transition to a deep red/orange color, confirming the formation of the anilide anion.

  • Dropwise add methylsulfamoyl chloride (1.1 eq). Stir for 4 hours while warming to room temperature.

    • Self-Validation: The deep red color will fade to a pale yellow suspension as the nucleophile is consumed.

  • Quench with saturated NH4Cl, extract with EtOAc, and concentrate to yield N-(4-nitrophenyl)-N'-methylsulfamide.

Step 2 & 3: Hydrogenation and Salt Formation

  • Dissolve the intermediate in absolute ethanol (0.2 M). Add 10% Pd/C (0.05 eq).

  • Stir under a hydrogen atmosphere (balloon, 1 atm) for 6 hours. Filter through a tightly packed Celite pad to remove the catalyst.

  • Cool the filtrate to 0 °C and bubble anhydrous HCl gas for 15 minutes (or add 1.2 eq of 1.25M ethanolic HCl).

    • Self-Validation: The target N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride will spontaneously precipitate as a highly crystalline white solid, driving the equilibrium forward and leaving impurities in the mother liquor.

Protocol B: Monoprotection Pathway

Step 1: Mild Electrophilic Trapping

  • Dissolve N-Boc-p-phenylenediamine (1.0 eq) and Pyridine (2.0 eq) in anhydrous DCM (0.3 M) at 0 °C.

  • Add methylsulfamoyl chloride (1.1 eq) dropwise. Stir at room temperature for 12 hours.

  • Wash the organic layer sequentially with 1M aqueous HCl (to remove excess pyridine) and brine. Dry over Na2SO4 and concentrate.

Step 2: Anhydrous Deprotection & Simultaneous Salt Formation

  • Dissolve the crude intermediate in a minimal volume of dry DCM.

  • Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 4 hours.

    • Self-Validation: Vigorous gas evolution (isobutylene and CO2) will commence immediately. The cessation of bubbling, coupled with the formation of a dense white precipitate, acts as a visual indicator of complete deprotection.

  • Filter the precipitate, wash with cold diethyl ether to remove residual dioxane, and dry under high vacuum to afford the final product.

Critical Process Parameters (CPPs) & Troubleshooting

  • Catalyst Poisoning in Route A: Sulfur-containing compounds can occasionally poison palladium catalysts. While sulfamides are significantly less coordinating than thiols or thioethers, if the hydrogenation stalls, filtering the mixture and resubjecting it to a fresh charge of Pd/C is the recommended corrective action.

  • Moisture Sensitivity of Methylsulfamoyl Chloride: In both routes, methylsulfamoyl chloride must be handled under inert conditions. Exposure to atmospheric moisture leads to rapid hydrolysis, generating methylsulfamic acid and HCl[4], which will drastically reduce the yield of the sulfamoylation step.

  • Deprotection Kinetics in Route B: The use of aqueous HCl for Boc deprotection is strongly discouraged. Aqueous conditions can lead to partial hydrolysis of the sulfamide bond. The anhydrous 4M HCl in dioxane ensures the sulfamide remains intact while the resulting hydrochloride salt crashes out of solution, protecting it from further side reactions.

References

  • 1803590-36-4 | 1-N-(Methylsulfamoyl)benzene-1,4-diamine Hydrochloride. Bio-fount.
  • Benzene diamine | Sigma-Aldrich - MilliporeSigma. Sigma-Aldrich.
  • Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. PubMed Central (PMC).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Isopropyl(methyl)sulfamoyl chloride | 263169-13-7. Benchchem.
  • US9920002B2 - Methods for producing sulfonic acid diamides. Google Patents.

Sources

Safety & Regulatory Compliance

Safety

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach the disposal of specialized pharmaceutical intermediates not merely as a regulatory hurdle, but as a critical extension of laboratory safety and environmental stewardship. N1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the disposal of specialized pharmaceutical intermediates not merely as a regulatory hurdle, but as a critical extension of laboratory safety and environmental stewardship.

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride is a complex molecule. It is not a generic organic waste; it is a highly reactive, biologically active compound. Because our current operations are based in South Korea, all final waste manifestations must comply with the Wastes Control Act enforced by the Ministry of Environment (MOE), while utilizing stringent EPA/RCRA frameworks as our operational baseline.

Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of this specific compound.

Mechanistic Hazard Profiling & Causality

To safely dispose of this chemical, laboratory personnel must understand the causality behind its hazards. The molecule possesses a tripartite structure, with each moiety dictating specific disposal constraints:

  • The p-Phenylenediamine (PPD) Core : Primary aromatic amines are potent skin sensitizers and are highly toxic to aquatic ecosystems[1]. When exposed to air or oxidizing agents, they rapidly auto-oxidize into reactive quinone diimines, which can form toxic, deeply colored oligomers[2].

  • The Methylsulfamoyl Group : Sulfonamide derivatives possess inherent biological activity. Improper disposal into municipal wastewater systems can disrupt local microbial ecologies and contribute to environmental antimicrobial resistance.

  • The Hydrochloride Salt : In aqueous solutions, the HCl salt dissociates, significantly lowering the pH. If this acidic waste is inadvertently mixed with incompatible streams (e.g., cyanides, sulfides, or bleach), it can trigger the release of lethal and corrosive gases[3].

Waste Segregation & Compatibility Data

Waste CategoryPrimary ConstituentsContainer MaterialChemical Compatibility WarningsRegulatory Classification
Solid Waste Unused powder, contaminated PPE, empty vialsHigh-density polyethylene (HDPE) or glassDo not mix with solid oxidizers (e.g., nitrates, permanganates).Unlisted hazardous waste (Toxicity characteristic)
Aqueous Liquid Dissolved compound, buffers, waterHDPE or PTFE-lined glassAdjust to pH 6–8. Do not mix with bleach (forms toxic chloramines/quinones).Unlisted hazardous waste (Aqueous toxic)
Organic Liquid Compound dissolved in DMSO, MeOH, MeCNAmber glass (to prevent photo-oxidation)Keep separate from concentrated acids and peroxides.D001 (if flammable solvent is used)

Disposal Workflow Diagram

G Start Waste: N1-(methylsulfamoyl)benzene- 1,4-diamine HCl State Identify Waste State Start->State Solid Solid Waste (Powders, PPE, Vials) State->Solid Solid Stream Liquid Liquid Waste (Solutions, Effluents) State->Liquid Liquid Stream Segregate Segregate from Oxidizers & Strong Acids Solid->Segregate Neutralize Neutralize pH to 6-8 (Address HCl salt) Liquid->Neutralize Aqueous/Mixed Neutralize->Segregate Container Seal in Leak-Proof Compatible Container Segregate->Container Label Label: 'Hazardous Waste: Toxic Aromatic Amine' Container->Label EHS Transfer to EHS for Incineration Label->EHS

Caption: Workflow for the segregation, neutralization, and disposal of aromatic amine hydrochloride waste.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Processing & Neutralization

Objective: To neutralize the acidic hydrochloride salt and safely containerize the aromatic amine solution without triggering oxidative degradation.

  • Initial Assessment : Transfer the liquid waste into a designated, well-ventilated fume hood. Use a calibrated pH meter or high-resolution indicator strips to measure the initial pH.

    • Causality: The HCl salt will typically yield a pH < 3.0 in aqueous solutions. Quantifying the baseline pH dictates the titration rate and prevents violent exothermic reactions.

  • Neutralization : Slowly add a mild alkaline solution (e.g., 1M Sodium Bicarbonate, NaHCO3​ ) dropwise while stirring continuously.

    • Causality: NaHCO3​ is preferred over strong bases (like NaOH) to prevent localized spikes in alkalinity, which can accelerate the auto-oxidation of the aromatic amine core into toxic quinones[4].

  • Validation (Self-Validating Step) : Pause titration when the pH reaches 6.5. Wait 5 minutes and re-measure. The protocol is validated when the pH remains stable between 6.5 and 7.5, confirming the complete neutralization of the HCl salt.

  • Segregation and Containment : Funnel the neutralized solution into an amber glass or opaque HDPE carboy.

    • Causality: Amber glass prevents UV-catalyzed photo-oxidation of the amine[2]. Ensure the carboy contains NO oxidizing agents (e.g., peroxides, nitric acid)[3].

  • Labeling : Affix a standard hazardous waste label. Explicitly write: "Neutralized Aqueous Waste: Toxic Aromatic Amine / Sulfonamide."

Protocol B: Solid Waste Containment

Objective: To safely package unused reagent, contaminated PPE, and empty vials for high-temperature incineration.

  • Collection : Use a dedicated anti-static brush and dustpan to collect any spilled powder. Never use compressed air or dry sweeping, which aerosolizes the sensitizing powder and increases inhalation risks[1].

  • Primary Containment : Place the solid waste into a clear, sealable polyethylene bag. Squeeze out excess air before sealing to minimize oxidative degradation.

  • Secondary Containment : Place the sealed bag into a rigid, wide-mouth HDPE container with a screw-top lid.

  • Validation (Self-Validating Step) : Invert the sealed HDPE container over a clean white paper towel and tap it firmly. The protocol is validated if no particulate matter appears on the towel, ensuring the primary and secondary seals are absolute.

Protocol C: Emergency Spill Decontamination

Objective: To rapidly contain and deactivate localized spills without spreading the contaminant into the environment.

  • Isolation : Immediately isolate the spill area. Don chemical-resistant nitrile gloves, a flame-retardant lab coat, and safety goggles[3].

  • Absorption & Deactivation : Cover the spill entirely with an inert, non-combustible absorbent such as bentonite clay or vermiculite. Apply bentonite clay at a minimum ratio of 5 parts clay to 1 part chemical[5].

    • Causality: Bentonite clay physically traps the amine groups within its silicate layers, preventing the highly aquatic-toxic compound from leaching into drainage systems. Do not use water, as it will dissolve the HCl salt and expand the contamination zone.

  • Recovery : Scoop the saturated clay using non-sparking polypropylene tools and deposit it into a solid hazardous waste container.

  • Surface Decontamination : Wipe the affected surface with a disposable cloth dampened with a 10% acidic aqueous solution (e.g., dilute acetic acid) to solubilize any remaining trace free-base amines, followed by a final wipe with isopropanol. Dispose of all wipes as solid hazardous waste.

References

  • [5] Title: Safety Data Sheet - Regulations.gov Source: Regulations.gov URL: [Link]

  • [3] Title: SDS 2001 - Aromatic Amine DECONtamination Solution Source: SKC Inc. URL: [Link]

  • [4] Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

  • [1] Title: p-Phenylenediamine Hazard Summary Source: Environmental Protection Agency (EPA) URL: [Link]

  • [2] Title: P-Phenylenediamine | CID 7814 Source: PubChem URL: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride

As a Senior Application Scientist, I recognize that handling specialized chemical building blocks requires more than a cursory glance at a generic Safety Data Sheet (SDS). N1-(methylsulfamoyl)benzene-1,4-diamine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chemical building blocks requires more than a cursory glance at a generic Safety Data Sheet (SDS). N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride merges the high reactivity of a p-phenylenediamine (PPD) core with a methylsulfamoyl moiety, stabilized as a hydrochloride salt. For researchers and drug development professionals, understanding the causality behind safety protocols is paramount. This guide provides a self-validating system of operational, protective, and disposal methodologies to ensure absolute laboratory safety and experimental integrity.

Chemical Profiling & Hazard Causality

To design an effective defense, we must first understand the molecular mechanisms of the threat. The hazards of N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride stem from three distinct structural features:

  • The Aromatic Amine Core (p-Phenylenediamine derivative): Dermal exposure to aromatic amines leads to N-acetylation and oxidation, generating reactive oxygen species (ROS) that induce cellular apoptosis and activate dendritic cells, triggering severe allergic contact dermatitis[1]. Furthermore, systemic absorption of aromatic amines is a known trigger for methemoglobinemia—a critical condition where the ferrous iron (Fe2+) in hemoglobin is rapidly oxidized to ferric iron (Fe3+), severely impairing the blood's oxygen-transport capacity[1].

  • The Hydrochloride Salt Formulation: While the free base of this compound is lipophilic, the hydrochloride salt formulation significantly increases its aqueous solubility. Upon contact with sweat, tears, or mucosal membranes, the compound dissolves instantly, drastically accelerating the rate of dermal and ocular absorption compared to its free-base counterpart.

  • The Sulfamoyl Group: Sulfonamide derivatives are notorious for causing hypersensitivity reactions. Cross-reactivity in laboratory personnel with known sulfa allergies is a distinct operational risk that must be mitigated.

Mandatory PPE Framework (The "Armor")

To systematically block these exposure pathways, a robust Personal Protective Equipment (PPE) strategy is non-negotiable[2]. The following table outlines the required gear and the mechanistic justification for each.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Nitrile (inner) + Butyl rubber or Neoprene (outer).Aromatic amines can permeate standard thin nitrile over time. The dual-layer prevents lipid-soluble base penetration if the salt is neutralized by sweat[3].
Eye & Face Protection Tightly fitting safety goggles or a full face shield (8-inch minimum).The water-soluble HCl salt dissolves instantly in tear fluid, risking severe corneal damage and rapid systemic absorption[4].
Body Protection Flame-retardant lab coat (buttoned to the top) + chemical-resistant apron.Prevents fine hydrochloride dust from settling on street clothes. The apron blocks accidental spills of dissolved highly-concentrated stock solutions[3].
Respiratory Protection NIOSH-approved respirator (N95 or P100 particulate filter) if handled outside a hood.Prevents inhalation of fine salt dust, which directly enters the highly vascularized pulmonary mucosa, risking rapid-onset methemoglobinemia[3].

Operational Workflow & Handling Protocols

Every protocol must function as a self-validating system to minimize risk exposure[2]. Follow these step-by-step methodologies to ensure zero-exposure handling.

Step 1: Environmental Preparation
  • Isolate the Workspace: Conduct all weighing and transfer operations strictly inside a certified, properly functioning chemical fume hood with a face velocity of 80-100 fpm[3].

  • Surface Shielding: Line the fume hood workspace with disposable, absorbent bench paper (polyethylene backing facing down) to catch stray particulates.

  • Static Mitigation: Hydrochloride salts of organic compounds often exhibit static cling. Use an anti-static gun (e.g., Zerostat) on spatulas and weigh boats to prevent the aerosolization of the toxic powder.

Step 2: Weighing and Transfer
  • Tare and Seal: Place a closed vial containing the target mass on the analytical balance. Do not transport open containers across the laboratory space.

  • Dispensing: Using a micro-spatula, carefully dispense the N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride into the tared vial.

  • In-Situ Solubilization: Whenever possible, dissolve the powder inside the original weighing vial within the fume hood before transferring it to the main reaction vessel. This completely eliminates the risk of airborne dust during transfer.

Step 3: Decontamination
  • Tool Cleaning: Rinse all spatulas and glassware with a dilute acidic solution (e.g., 1% HCl) to keep the amine protonated and water-soluble, followed by a thorough wash with an organic solvent like methanol or acetone. Drain all rinses into the hazardous waste stream.

  • Glove Removal: Doff the outer gloves inside the fume hood using the aseptic "glove-in-glove" technique to ensure no powder is transferred to the external lab environment[4]. Wash hands thoroughly with soap and water immediately after[3].

Spill Management & Disposal Plan

Immediate and calculated action is required in the event of a spill. Aromatic amines are highly toxic to aquatic life and cause long-lasting environmental damage[5].

Solid Spill Protocol
  • Containment: Do NOT dry sweep. Dry sweeping aerosolizes the toxic hydrochloride dust, drastically increasing inhalation risks.

  • Wetting: Gently mist the spilled powder with a compatible high-boiling solvent (like polyethylene glycol) or cover it with a damp paper towel to suppress dust generation[2].

  • Collection: Wipe up the dampened material using absorbent pads or spill pillows[2].

  • Surface Decontamination: Wash the affected area with a mildly acidic decontamination solution, followed by copious amounts of soap and water, to ensure all amine residues are neutralized and removed.

Emergency Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

Waste Disposal Plan
  • Solid Waste: Place all contaminated bench paper, gloves, and spill clean-up materials into a clearly labeled, sealable hazardous waste container designated for "Toxic Organic Solids (Aromatic Amines)".

  • Liquid Waste: Aqueous and organic waste containing this compound must be segregated into "Halogenated/Toxic Organic Waste" carboys. Never pour down the drain[4].

Exposure Signaling & PPE Mitigation Pathway

The following diagram illustrates the mechanistic pathways of toxicity for N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride and how specific PPE interventions intercept these hazards.

G cluster_exposure Exposure Routes & Toxicity Mechanisms cluster_mitigation PPE Mitigation Strategy A N1-(methylsulfamoyl)benzene- 1,4-diamine HCl B Dermal / Ocular Contact A->B C Inhalation of Particulates A->C D ROS Generation & Sensitization B->D Unprotected E Methemoglobinemia (Fe2+ -> Fe3+) C->E Unprotected D->E F Double Gloves & Safety Goggles F->B Intercepts H Safe Operational State F->H G Chemical Fume Hood & N95/P100 Respirator G->C Intercepts G->H

Toxicity mechanisms of aromatic amines and targeted PPE interception pathways.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | ACS Publications URL:[Link]

  • Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing | PMC (PubMed Central) URL:[Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution | SKC Inc. URL:[Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution | SKC Inc. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride
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N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride
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